molecular formula C8H14Br2N2O2 B1652738 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide CAS No. 16044-35-2

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Katalognummer: B1652738
CAS-Nummer: 16044-35-2
Molekulargewicht: 330.02 g/mol
InChI-Schlüssel: BCDAVFWCNYQBBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a synthetic organic compound characterized by its two terminal bromoacetamide groups, which are highly reactive and make it a valuable intermediate in chemical synthesis . This bifunctional structure suggests its primary research application is as a linker or cross-linking agent in the development of more complex molecular architectures. In pharmaceutical and bioorganic chemistry, this compound can be utilized to tether molecules, potentially facilitating the study of protein-protein interactions or serving as a key building block in the synthesis of macrocyclic compounds and molecular scaffolds. Its reactivity allows researchers to explore novel chemical spaces in the search for new bioactive molecules. Furthermore, compounds with similar alkylating properties are often investigated for their potential in creating polymer networks and functionalized materials, indicating its utility in materials science research. This product is intended for laboratory research purposes only.

Eigenschaften

IUPAC Name

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2N2O2/c9-3-1-7(13)11-5-6-12-8(14)2-4-10/h1-6H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDAVFWCNYQBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)NCCNC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936294
Record name N,N'-(Ethane-1,2-diyl)bis(3-bromopropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16044-35-2
Record name NSC49405
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Ethane-1,2-diyl)bis(3-bromopropanimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a highly reactive, homobifunctional cross-linking agent[1]. Universally identified by its CAS Registry Number 16044-35-2 , this molecule is structurally characterized by an ethylenediamine core flanked by two electrophilic 3-bromopropanamide warheads[1][2].

In oncological and pharmacological databases, it is frequently cataloged under the identifier NSC-49405 , denoting its historical evaluation as a bis-alkylating antineoplastic agent[3]. Today, it serves as a critical building block in bioconjugation, the synthesis of advanced hydrogel architectures, and the development of targeted protein degraders (PROTACs) where rigid, defined linker lengths are required[4].

Physicochemical Profiling & Structural Data

To ensure rigorous experimental design, scientists must account for the physicochemical parameters of CAS 16044-35-2. The presence of two primary alkyl bromides makes the molecule highly susceptible to nucleophilic attack, while the amide linkages provide hydrogen-bonding capabilities that influence its solubility profile[1][5].

PropertyValue / Description
IUPAC Name 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
CAS Registry Number 16044-35-2
NCI Identifier NSC-49405
Molecular Formula C8H14Br2N2O2
Molar Mass 330.02 g/mol
SMILES String C(CBr)C(=O)NCCNC(=O)CCBr
Structural Class Aliphatic bis-alkylating agent / Bifunctional electrophile
Storage Conditions 2–8 °C, sealed in dry conditions (moisture sensitive)

Chemical Synthesis & Causal Methodology

The synthesis of CAS 16044-35-2 relies on a highly controlled bimolecular nucleophilic acyl substitution[6]. The reaction couples ethylenediamine (a bis-nucleophile) with 3-bromopropionyl chloride (an acylating agent).

Synthesis EDA Ethylenediamine (Nucleophile) Intermediate Tetrahedral Intermediate (Transition State) EDA->Intermediate Nucleophilic Attack BPC 3-Bromopropionyl Chloride (Electrophile) BPC->Intermediate Acylation Base DIPEA / Triethylamine (Acid Scavenger) Base->Intermediate Neutralizes HCl Product CAS 16044-35-2 (Bis-Alkylating Agent) Intermediate->Product Elimination of Cl-

Fig 1: Bimolecular nucleophilic acyl substitution pathway for synthesizing CAS 16044-35-2.

Validated Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of ethylenediamine in anhydrous dichloromethane (DCM). Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of unreacted ethylenediamine which would prematurely halt the reaction cascade[6].

  • Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 2.2 equivalents of 3-bromopropionyl chloride dropwise over 30 minutes.

    • Causality: Strict thermal control is mandatory. The acylation is highly exothermic. Elevated temperatures promote the premature dehydrohalogenation of the 3-bromopropanamide product into an unwanted acrylamide derivative[4][6].

  • Reaction & Workup: Stir for 2 hours, allowing the mixture to gradually reach room temperature. Wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Analytical Validation: Confirm the product via ¹H-NMR. A successful synthesis is self-validated by the presence of a distinct triplet near 3.5 ppm, corresponding to the -CH₂-Br protons, confirming the halogens remain intact[5].

Mechanistic Biology: Bis-Alkylation & Cross-Linking

As a homobifunctional cross-linker, CAS 16044-35-2 operates via a dual-warhead mechanism. The primary alkyl bromide undergoes an Sₙ2 (Substitution Nucleophilic Bimolecular) reaction when attacked by strong biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins or the N7 position of guanine in DNA[3][4].

The spacing provided by the ethane-1,2-diyl core ensures optimal steric flexibility, allowing the two electrophilic centers to bridge macromolecular interfaces without inducing severe conformational strain.

Crosslinking Agent CAS 16044-35-2 (Bis-Electrophile) MonoAdduct Mono-Alkylated Adduct (Reactive Intermediate) Agent->MonoAdduct SN2 Displacement of Br- Target1 Protein Cysteine Thiol or DNA Guanine N7 Target1->MonoAdduct Nucleophilic Attack Crosslink Covalent Cross-link (Macromolecular Bridge) MonoAdduct->Crosslink SN2 Displacement of Br- Target2 Secondary Nucleophile (Intra/Inter-molecular) Target2->Crosslink Nucleophilic Attack

Fig 2: Mechanism of macromolecular cross-linking by the bis-electrophilic bromopropanamide.

Experimental Workflow: Bioconjugation Protocol

The following self-validating protocol outlines the use of CAS 16044-35-2 for the covalent stabilization of protein-protein interactions.

Step 1: Reagent Preparation Dissolve CAS 16044-35-2 in anhydrous DMSO to generate a 50 mM stock solution.

  • Causality: The reagent is hydrolytically sensitive over prolonged periods. Utilizing anhydrous DMSO prevents the premature hydrolysis of the alkyl bromide warheads into unreactive alcohols.

Step 2: Buffer Optimization Exchange the target protein complex into a conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8).

  • Causality: Amine-free buffers are strictly required. Primary amine buffers (such as Tris or Glycine) will act as competitive nucleophiles, reacting with the alkylating agent and severely quenching the cross-linking efficiency.

Step 3: Conjugation Reaction Introduce the cross-linker to the protein solution at a 20:1 molar excess. Incubate at 25 °C for 2 hours under gentle agitation.

Step 4: Reaction Quenching Terminate the reaction by adding 1 M Dithiothreitol (DTT) to achieve a final concentration of 50 mM.

  • Causality: The highly nucleophilic thiols of DTT rapidly consume any unreacted electrophilic warheads. This prevents off-target alkylation or artificial cross-linking during downstream denaturation and analysis.

Step 5: Validation Analyze the cross-linked adducts via SDS-PAGE to confirm a molecular weight shift corresponding to the stabilized dimer/multimer. Proceed to LC-MS/MS peptide mapping to identify the specific alkylated residues.

References

  • PubChem | 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide | C8H14Br2N2O2 | CID 241647 |[Link]

  • Macromolecules - ACS Publications | Synthesis of α-, β-, and γ-Ketophosphonate Polymer-Supported Reagents |[Link]

  • RSC Publishing | Harnessing precision in hydrogel architectures through reversible-deactivation radical polymerisation techniques |[Link]

Sources

Technical Whitepaper: Storage, Stability, and Handling Protocols for 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Chemical Profile and Mechanistic Vulnerabilities

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (CAS: 16044-35-2, NSC-49405) is a potent bifunctional alkylating agent characterized by two electrophilic 3-bromopropanamide groups linked via an ethylenediamine core[1]. In drug development and bioconjugation, bis-alkylating agents are highly valued for their ability to form covalent cross-links with nucleophilic residues (such as thiols in cysteines or amines in DNA bases)[2]. However, the very electrophilicity that drives their efficacy also renders them highly susceptible to premature degradation.

As a Senior Application Scientist, I approach the stability of this compound not merely as a checklist of storage parameters, but as a dynamic system governed by thermodynamic and kinetic principles. Understanding the causality behind its degradation is critical to preserving its structural integrity.

Primary Degradation Pathways
  • Nucleophilic Substitution (Hydrolysis): The primary alkyl bromide undergoes spontaneous SN​2 or solvent-assisted SN​1 hydrolysis in the presence of water, yielding the corresponding alcohol and hydrobromic acid (HBr)[3]. The generation of HBr lowers the local pH, which can auto-catalyze further amide degradation.

  • Base-Catalyzed Dehydrohalogenation (Elimination): In alkaline environments, the 3-bromopropanamide moiety can undergo an E2 elimination reaction, ejecting HBr to form an acrylamide derivative (N,N'-ethylenebis(acrylamide)). This byproduct is a highly reactive Michael acceptor prone to spontaneous polymerization.

  • Photolytic Cleavage: Halogenated organic compounds are sensitive to UV and high-energy visible light, which can induce homolytic cleavage of the C–Br bond, generating reactive radical species that lead to complex degradation mixtures.

Degradation A 3-bromo-N-[2-(3-bromopropanoylamino) ethyl]propanamide B Hydrolysis Product (Alcohol + HBr) A->B H2O / Nucleophiles C Elimination Product (Bis-acrylamide + HBr) A->C Base / Heat D Photolytic Cleavage (Radical Formation) A->D UV / Light

Fig 1: Primary degradation pathways of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide.

Optimal Storage Conditions: A Self-Validating System

To mitigate the degradation pathways outlined above, the storage protocol must act as a self-validating system—where each environmental control directly neutralizes a specific kinetic vulnerability.

Quantitative Storage Parameters
ParameterOptimal ConditionMechanistic Rationale
Temperature -20°C to -80°CReduces thermodynamic kinetic energy, exponentially decreasing the rate of spontaneous C–Br bond cleavage and polymerization.
Atmosphere Argon or Nitrogen GasDisplaces atmospheric oxygen and moisture, preventing ambient SN​2 hydrolysis of the alkyl bromide[3].
Light Exposure Amber Vials / DarkBlocks UV/visible light photons, preventing the photolytic generation of bromine radicals.
Moisture Strict DesiccationEliminates water as a nucleophile; prevents the formation of auto-catalytic HBr[1].
Container PTFE-lined CapsPrevents halogenated vapors from reacting with standard rubber or silicone septa.

Note: If the compound is received as a lyophilized powder, it must be allowed to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial exposes the compound to immediate condensation, initiating rapid hydrolysis.

Solution Preparation and Assay Stability

The transition from a stable solid state to an assay-ready solution is the most critical failure point for bis-alkylating agents[2].

Stock Solutions:

  • Solvent Selection: Stock solutions must be prepared in strictly anhydrous, amine-free aprotic solvents. Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are the standard choices.

  • Aliquoting Strategy: Repeated freeze-thaw cycles introduce moisture. Stock solutions should be aliquoted into single-use volumes immediately upon reconstitution, blanketed with Argon, and flash-frozen at -80°C.

Aqueous Buffer Behavior: Once introduced into an aqueous biological buffer (e.g., PBS, pH 7.4), the compound's half-life drops precipitously. It is imperative to avoid buffers containing competing nucleophiles (such as Tris, DTT, or β -mercaptoethanol) unless they are the intended target of the assay. Solutions must be prepared immediately prior to the experiment.

Experimental Protocol: Stability Validation Workflow

To establish trustworthiness in your assay data, you must empirically validate the half-life of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide under your specific experimental conditions. Below is a self-validating LC-MS protocol to monitor compound integrity.

Step-by-Step Methodology
  • Stock Preparation: Reconstitute the solid compound in anhydrous DMSO to a concentration of 10 mM. Vortex gently until fully dissolved.

  • Buffer Spiking: Spike the 10 mM stock into the target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 100 µM. Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at predefined time points (t = 0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately quench the reaction by adding the aliquot to 50 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The acidic crash halts base-catalyzed elimination and precipitates buffer proteins if present.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • LC-MS Analysis: Inject the supernatant into an LC-MS system (C18 column). Monitor the disappearance of the intact parent mass ( [M+H]+ approx. 331 m/z) and the appearance of the hydrolysis product ( [M−Br+OH+H]+ ) and elimination product ( [M−HBr+H]+ )[1].

Workflow N1 Step 1: Stock Preparation Anhydrous DMSO (10 mM) N2 Step 2: Aliquoting Single-use vials, Argon blanket N1->N2 N3 Step 3: Stress Testing Aqueous buffer (pH 7.4), 37°C N2->N3 N4 Step 4: Quenching Acidic crash (0.1% TFA) N3->N4 N5 Step 5: LC-MS Analysis Quantify intact mass & degradants N4->N5

Fig 2: Step-by-step workflow for validating the aqueous stability of the bis-alkylating agent.

References

  • PubChem (National Institutes of Health). "3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide | C8H14Br2N2O2 | CID 241647". National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "The SN1 Reaction Mechanism (Hydrolysis of alkyl bromides)". Master Organic Chemistry. Available at:[Link]

  • MDPI. "Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy". Pharmaceutics. Available at:[Link]

Sources

Methodological & Application

Application Note: Advanced Bioconjugation Techniques Using 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly stable, site-specific bioconjugates is a cornerstone of modern drug development, structural biology, and protein engineering. While maleimide-based crosslinkers have historically dominated cysteine-reactive chemistry, their susceptibility to retro-Michael addition and hydrolytic instability in systemic circulation presents significant challenges for in vivo applications[1].

This application note details the mechanistic rationale and experimental protocols for utilizing 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide —a homobifunctional, thiol-reactive bis-bromopropionamide crosslinker. Featuring an ethylenediamine core, this reagent provides a rigid ~11 Å spacer arm that is exceptionally well-suited for stabilizing protein-protein interactions (PPIs), generating homodimeric bioconjugates, and executing precise peptide stapling (e.g., bridging i and i+7 residues in alpha-helices)[2].

Mechanistic Principles & Chemical Rationale (E-E-A-T)

As an Application Scientist, it is critical to understand why a reagent behaves the way it does to troubleshoot and optimize workflows effectively. The efficacy of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is governed by three core mechanistic principles:

Thiol Selectivity via S_N2 Displacement

Unlike maleimides, which rely on a reversible Michael addition, bromopropionamides form permanent, irreversible thioether bonds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. The thiolate anion ( S− ) attacks the electrophilic beta-carbon of the propionamide group, displacing the bromide ion. This results in a conjugate that is absolutely stable in plasma, making it superior for therapeutic antibody-drug conjugates (ADCs) or long-acting peptide analogs[2].

Tunable Electrophilicity

Bromoacetamides are highly reactive but can suffer from off-target N-alkylation (reacting with lysine or histidine residues) if the pH drifts. By utilizing a bromopropionamide (which contains an additional −CH2​− group between the carbonyl and the halogen-bearing carbon), the electrophilicity of the reactive carbon is slightly attenuated[3]. This structural modification slows the reaction kinetics just enough to virtually eliminate off-target amine reactivity, ensuring absolute cysteine specificity.

Causality of pH Selection

The SN​2 alkylation requires the sulfhydryl group to be in its deprotonated, highly nucleophilic thiolate form. Because the pKa​ of a typical cysteine side chain is ~8.3, conducting the reaction at pH 8.0–8.5 ensures a sufficient population of reactive thiolates. We strictly avoid exceeding pH 9.0 to prevent the deprotonation of primary amines (Lysine pKa​ ~10.5), which would compromise the chemoselectivity of the crosslinker.

Quantitative Data Presentation

To guide experimental design, the following table summarizes the physicochemical differences between common thiol-reactive chemistries.

Crosslinker ChemistryPrimary TargetReaction MechanismOptimal pH RangeHydrolytic StabilityAdduct StabilityRelative Reactivity
Maleimide Sulfhydryl (-SH)Michael Addition6.5 – 7.5Low (Ring opens)Reversible (Retro-Michael)Very High
Bromoacetamide Sulfhydryl (-SH) SN​2 Alkylation7.5 – 8.0HighIrreversible (Thioether)High
Bromopropionamide Sulfhydryl (-SH) SN​2 Alkylation8.0 – 8.5Very High Irreversible (Thioether) Moderate (Highly Specific)

Experimental Protocol: Intermolecular Protein Crosslinking

This protocol is designed as a self-validating system . In-process controls are embedded to ensure the causality of each step is verified before proceeding.

Phase 1: Thiol Deprotection and Preparation

Native disulfides must be reduced to expose reactive sulfhydryls. We utilize TCEP because it is effective over a broad pH range and is odorless.

  • Dissolution: Dissolve the target protein(s) in a non-amine, non-thiol buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a concentration of 1–5 mg/mL.

  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

  • Self-Validating Check: Remove a 10 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to quantify free thiol concentration and confirm complete reduction.

Phase 2: Buffer Exchange and pH Optimization

TCEP and trace heavy metals can interfere with halo-based alkylating agents. The pH must be raised to optimize the thiolate population. 4. Desalting: Pass the reduced protein through a Size Exclusion/Desalting column (e.g., Zeba Spin) pre-equilibrated with Conjugation Buffer (50 mM Sodium Borate, 150 mM NaCl, 5 mM EDTA, pH 8.2). 5. Critical Insight: The inclusion of 5 mM EDTA is mandatory. It chelates trace metals (like Cu2+ ) that catalyze the rapid re-oxidation of free thiols back into disulfides.

Phase 3: Alkylation Reaction

S_N2 reactions are concentration-dependent. A molar excess of the crosslinker drives the reaction to completion. 6. Reagent Preparation: Prepare a 100 mM stock of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in anhydrous DMSO immediately before use. 7. Crosslinking: Add the crosslinker to the protein solution at a 20-fold molar excess relative to the quantified free thiols. Ensure the final DMSO concentration remains <5% (v/v) to prevent protein denaturation. 8. Incubation: Incubate the reaction mixture at 25°C for 2 to 4 hours. Protect from light, as halogenated compounds can be photosensitive.

Phase 4: Quenching and Isolation

Unreacted crosslinker must be neutralized to prevent off-target crosslinking during downstream cellular assays or structural analysis. 9. Quenching: Add DTT or β -mercaptoethanol to a final concentration of 50 mM. Incubate for 15 minutes at room temperature. The massive excess of small-molecule thiols will rapidly consume all unreacted bromopropionamide groups. 10. Purification: Purify the final bioconjugate using Size Exclusion Chromatography (SEC) to remove the quenched crosslinker, excess DTT, and any high-molecular-weight aggregates.

Workflow Visualization

Bioconjugation_Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Conjugation cluster_post Phase 3: Termination N1 Protein Reduction (TCEP, 37°C) N2 Buffer Exchange (pH 8.0-8.5) N1->N2 Remove TCEP/DTT N3 Add Bis-bromopropionamide (10-50x Molar Excess) N2->N3 Active Thiolates (S⁻) N4 S_N2 Alkylation (25°C, 2-4 hours) N3->N4 Thioether Formation N5 Quench Reaction (Excess DTT, 15 min) N4->N5 Monitor via SDS-PAGE N6 SEC Purification (Isolate Conjugate) N5->N6 Remove Small Molecules

Fig 1. Step-by-step bioconjugation workflow for bis-bromopropionamide crosslinking.

Sources

Application Note: Preparation and Bioconjugation Protocols for 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Strategic Context

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (often abbreviated as Bis-Bromopropionyl Ethylenediamine, or BBPE ) is a highly selective, homobifunctional alkyl halide crosslinker. It consists of an ethylenediamine core flanked by two 3-bromopropionamide groups.

In modern bioconjugation, peptide stapling, and the development of Antibody-Drug Conjugates (ADCs), maintaining linkage stability in systemic circulation is paramount. While maleimide-based crosslinkers are ubiquitous, they are prone to retro-Michael dealkylation in plasma, leading to premature payload release or off-target toxicity[]. Conversely, alkyl halides like BBPE undergo an irreversible bimolecular nucleophilic substitution ( SN​2 ) with sulfhydryl groups, forming highly stable, non-reversible thioether bonds[2].

Because the SN​2 reaction requires the thiolate anion ( S− ), the reaction is strictly governed by the Henderson-Hasselbalch relationship. By buffering the reaction at pH 7.5–8.5, BBPE achieves kinetic discrimination, reacting with cysteines 2 to 3 orders of magnitude faster than with primary amines (lysines)[3].

Quantitative Chemical Properties
PropertySpecification / Value
IUPAC Name 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
Molecular Formula C8​H14​Br2​N2​O2​
Molecular Weight 330.02 g/mol
Reactive Moieties Bis-alkyl bromide (3-bromopropionamide)
Target Amino Acid Cysteine (Sulfhydryl / -SH)
Optimal Reaction pH 7.5 – 8.5
Mass Added to Conjugate + 168.2 Da (Core mass after loss of 2 HBr)
Recommended Solvents Anhydrous DMSO or DMF

Reaction Pathway & Workflow Visualization

ReactionPathway Cys Protein-SH (Thiolate Anion) Intermediate Mono-alkylated Thioether Cys->Intermediate SN2 Alkylation (pH 7.5-8.5) Crosslinker BBPE Crosslinker (Alkyl Bromide) Crosslinker->Intermediate Conjugate Crosslinked Conjugate (Bis-thioether) Intermediate->Conjugate + 2nd Protein-SH

SN2 alkylation pathway forming irreversible thioether bonds via BBPE crosslinking.

Workflow Step1 1. Prepare Anhydrous Stock (BBPE in DMSO/DMF) Step3 3. Crosslinking Reaction (pH 7.5-8.5, 2h at RT) Step1->Step3 Step2 2. Reduce Protein Disulfides (Use TCEP, avoid DTT) Step2->Step3 Step4 4. Quench Reaction (Add excess Cysteine/BME) Step3->Step4

Workflow for BBPE bioconjugation: from stock preparation to reaction quenching.

Protocol I: Preparation of 100 mM BBPE Stock Solution

Causality & Rationale: Alkyl bromides are highly susceptible to hydrolysis in the presence of water, which converts the reactive bromide into an inert alcohol. Therefore, stock solutions must be prepared in high-purity, anhydrous organic solvents. Furthermore, carbon-halogen bonds can undergo photolytic cleavage; thus, amber vials are mandatory.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized BBPE powder to fully equilibrate to room temperature inside a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture to condense on the powder, instantly degrading the reagent.

  • Weighing: Rapidly weigh 33.0 mg of BBPE into a sterile, amber glass vial.

  • Dissolution: Add exactly 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the vial.

  • Homogenization: Vortex the solution for 30–60 seconds until the powder is completely dissolved.

  • Aliquot & Storage: Divide the stock into 50 µL single-use aliquots in tightly sealed amber tubes. Store immediately at -20°C or -80°C.

  • Self-Validation Checkpoint: Before use, visually inspect the aliquot. A pristine BBPE stock in DMSO should be completely clear. Any cloudiness or precipitation indicates water contamination or degradation, and the aliquot must be discarded.

Protocol II: Protein-Protein Crosslinking / Bioconjugation

Causality & Rationale: To successfully crosslink two proteins, their cysteine residues must be in a reduced state. Traditional reductants like Dithiothreitol (DTT) or β -mercaptoethanol (BME) contain free thiols that will aggressively outcompete your protein for the BBPE crosslinker. Tris(2-carboxyethyl)phosphine (TCEP) is utilized because it efficiently reduces disulfides without introducing competing nucleophilic thiols.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the reaction buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 8.0. Causality: EDTA chelates trace heavy metals that catalyze spontaneous thiol oxidation.

  • Protein Reduction: Add a 10-fold molar excess of TCEP to your protein solution (1–5 mg/mL). Incubate for 30 minutes at room temperature.

  • Self-Validation Checkpoint (Reduction): Do not proceed blindly. Quantify the free sulfhydryl concentration using Ellman’s Reagent (DTNB assay). Confirm that the molar ratio of free -SH to protein matches your theoretical sequence expectations.

  • Conjugation: Add the 100 mM BBPE stock solution to the reduced protein to achieve a 10- to 20-fold molar excess of crosslinker. Critical: Ensure the final concentration of DMSO in the aqueous reaction does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a final concentration of 10 mM L-Cysteine or BME. Incubate for 15 minutes. Causality: The excess free thiols will rapidly consume any unreacted BBPE, preventing off-target crosslinking during downstream processing.

  • Self-Validation Checkpoint (Conjugation): Analyze the quenched reaction via SDS-PAGE or LC-MS. A successful homobifunctional crosslink will yield a distinct mass shift corresponding to the dimerized protein, or the addition of the 168.2 Da crosslinker core if intramolecular stapling occurred.

Troubleshooting & Optimization Matrix

ObservationPotential CauseMechanistic Solution
Precipitation upon dilution BBPE is highly hydrophobic; exceeding solubility limit in aqueous buffer.Keep final organic solvent (DMSO/DMF) concentration between 5-10% (v/v) in the reaction mixture.
Low crosslinking efficiency Incomplete disulfide reduction or spontaneous thiol oxidation.Perform the Self-Validation Check using Ellman's Reagent prior to conjugation. Ensure TCEP and EDTA are fresh.
Off-target amine alkylation Reaction pH is too high (>8.5), deprotonating lysine side chains.Strictly buffer the reaction at pH 7.5–8.0 using 50 mM Tris or HEPES. Verify pH post-reagent addition.
Loss of crosslinker reactivity Hydrolysis of the alkyl bromide due to moisture in the stock solution.Always use LC-MS grade anhydrous DMSO. Store aliquots in desiccated, single-use amber vials at -20°C.

References

  • Several Ways of Thiol Coupling in ADCs - BOC Sciences.

  • Several Ways to Sort Out Sulfhydryl-Conjugated ADCs - Creative Biolabs. 2[2]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs - ResearchGate. 3[3]

Sources

Application Note: Highly Stable Cysteine Crosslinking and Peptide Stapling Using 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Protein Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The structural stabilization of proteins, peptide stapling, and the development of Antibody-Drug Conjugates (ADCs) rely heavily on robust bioconjugation strategies. While maleimide-based crosslinkers have historically dominated cysteine-directed conjugation, their susceptibility to retro-Michael dealkylation in systemic circulation presents a critical vulnerability for long-term stability [1].

This application note details the mechanistic rationale and experimental protocols for utilizing 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide —hereafter referred to as BPE (Bis-bromopropanoyl-ethylenediamine). As a homobifunctional, highly selective alkylating agent, BPE targets sulfhydryl (-SH) groups to form irreversible thioether bonds. The ethylenediamine core provides a flexible, hydrophilic spacer (~10 atoms in length), making it an ideal reagent for locking protein conformations, crosslinking adjacent cysteines, and engineering highly stable biotherapeutics.

Mechanistic Insights: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely about mixing reagents; it requires a fundamental understanding of the microenvironment and reaction kinetics.

Reaction Chemistry and Selectivity

BPE features two 3-bromopropanamide warheads. Unlike highly reactive bromoacetamides that can exhibit off-target reactivity with lysine or histidine residues, the additional methylene group in the 3-bromopropanamide moiety slightly attenuates its electrophilicity. This structural nuance ensures exquisite selectivity for cysteine residues at physiological pH[2].

The reaction proceeds via an SN​2 nucleophilic substitution. The thiolate anion ( −S− ) attacks the β -carbon of the bromopropanamide, displacing the bromide ion and forming a highly stable thioether linkage.

The Causality of Buffer and pH Selection

The pKa of a typical unperturbed cysteine thiol is approximately 8.3. To drive the SN​2 reaction, a significant fraction of the thiol must be deprotonated to the highly nucleophilic thiolate state.

  • Why pH 7.5 - 8.0? Operating in this narrow window provides enough thiolate anions to ensure rapid reaction kinetics while keeping the ϵ -amino groups of lysine (pKa ~10.5) fully protonated, thereby preventing cross-reactivity.

  • Why EDTA? Trace transition metals (e.g., Cu2+ , Fe3+ ) in buffers catalyze the rapid oxidation of free thiols into unreactive disulfides. Adding 1-5 mM EDTA chelates these metals, preserving the reactive state of the cysteines.

Pathway A Reduced Protein (Free -SH) B Thiolate Anion (-S⁻) A->B pH 7.5-8.0 Deprotonation D Mono-alkylated Intermediate B->D SN2 Attack (- Br⁻) C BPE Crosslinker (Bis-bromopropanamide) C->D E Crosslinked Protein (Stable Thioether) D->E 2nd SN2 Attack Intramolecular

Figure 1: Reaction mechanism of cysteine alkylation via SN2 nucleophilic substitution.

Comparative Data Presentation

To justify the selection of BPE over traditional reagents, consider the quantitative and qualitative comparisons outlined below.

Table 1: Comparison of Cysteine-Reactive Crosslinkers

Feature / ReagentBPE (3-Bromopropanamides)Bis-Maleimides (e.g., BMOE)Bis-Iodoacetamides
Bond Formed ThioetherThiosuccinimideThioether
In Vivo Stability Excellent (Irreversible) Moderate (Retro-Michael)Good (Light sensitive)
Cysteine Selectivity Very High HighModerate (Lys/His risk)
Optimal pH Range 7.5 – 8.06.5 – 7.57.5 – 8.5
Leaving Group Bromide ( Br− )None (Addition reaction)Iodide ( I− )

Table 2: Buffer Compatibility for BPE Alkylation

Buffer ComponentCompatibilityScientific Rationale
HEPES / PBS Optimal Non-nucleophilic; maintains stable pH without interfering with SN​2 attack.
Tris Acceptable Primary amine in Tris is protonated at pH 7.5, posing minimal risk of competing.
TCEP Optimal Phosphine-based reductant; lacks thiols, preventing consumption of the crosslinker [3].
DTT / BME Incompatible Contains free thiols that will rapidly react with and deplete the BPE crosslinker.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. The inclusion of a specific quenching step ensures that the reaction is definitively halted, preventing artifactual crosslinking during downstream sample preparation (e.g., boiling for SDS-PAGE).

Workflow S1 1. Protein Preparation Buffer Exchange (pH 7.5-8.0, +EDTA) S2 2. Disulfide Reduction Add 10x TCEP, Incubate 30 min at 37°C S1->S2 S3 3. Crosslinking Reaction Add 10-50x BPE, Incubate 2h at RT S2->S3 S4 4. Quenching Add Excess L-Cysteine (15 min) S3->S4 S5 5. Purification & Analysis Desalting / LC-MS / SDS-PAGE S4->S5

Figure 2: Step-by-step experimental workflow for protein crosslinking and purification.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Protein Solution: Adjust the target protein concentration to 1–5 mg/mL in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.8).

  • BPE Stock Solution: Dissolve BPE in anhydrous DMSO or DMF to create a 20 mM stock. Note: BPE contains hydrophobic regions; aqueous dissolution will result in precipitation. Ensure the final organic solvent concentration in the reaction mixture remains below 5% (v/v) to prevent protein denaturation.

Phase 2: Disulfide Reduction

  • Add TCEP hydrochloride to the protein solution at a 10-fold molar excess relative to the number of disulfide bonds.

  • Incubate at 37°C for 30 minutes.

    • Causality Check: Do not remove TCEP prior to crosslinking. Because TCEP does not contain a thiol group, it will not compete with BPE, and its continued presence prevents spontaneous re-oxidation of the cysteines.

Phase 3: Alkylation / Crosslinking

  • Add the BPE stock solution to the reduced protein at a 20- to 50-fold molar excess.

  • Mix gently by pipetting (do not vortex, as this can cause foaming and protein aggregation).

  • Incubate the reaction at Room Temperature (20–25°C) for 2 hours, or at 4°C overnight for temperature-sensitive proteins.

Phase 4: Quenching and Validation

  • Halt the reaction by adding a 100-fold molar excess (relative to BPE) of free L-Cysteine or β -mercaptoethanol (BME).

  • Incubate for 15 minutes at room temperature.

    • Causality Check: Quenching saturates all unreacted BPE warheads. If this step is omitted, unreacted BPE can artificially crosslink proteins when the sample is concentrated or heated during analytical preparation.

Phase 5: Purification

  • Remove quenched byproducts, TCEP, and organic solvents using a size-exclusion desalting column (e.g., Zeba Spin Desalting Columns) or extensive dialysis against a storage buffer of choice (e.g., PBS, pH 7.4).

Troubleshooting & Optimization

  • Issue: Low Crosslinking Efficiency (High Monomer Recovery)

    • Root Cause: Incomplete reduction or rapid re-oxidation.

    • Solution: Verify the pH of the TCEP stock (highly acidic TCEP can crash the buffer pH). Ensure 5 mM EDTA is present to block metal-catalyzed oxidation.

  • Issue: High Molecular Weight Aggregates (Smearing on SDS-PAGE)

    • Root Cause: Loss of selectivity leading to intermolecular crosslinking via lysine residues.

    • Solution: The buffer pH has likely drifted above 8.2. Re-verify buffer pH and reduce the molar excess of BPE from 50x to 10x.

  • Issue: Reagent Precipitation Upon Addition

    • Root Cause: Organic solvent shock.

    • Solution: Add the BPE/DMSO stock dropwise while gently swirling the protein solution. Ensure the final DMSO concentration does not exceed 5%.

References

  • Shen, B. Q., et al. "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. [Link]

  • Engel, J., et al. "A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives." ChemInform / ResearchGate. [Link]

  • Getz, E. B., et al. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80. [Link]

Application Note: In Vivo Application of 3-Bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide Derivatives for Targeted Protein Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of highly stable bioconjugates is a critical bottleneck in the translation of peptide therapeutics and antibody-drug conjugates (ADCs) from in vitro discovery to in vivo efficacy. While maleimide-based crosslinkers are ubiquitous in early-stage research, their susceptibility to retro-Michael reactions in systemic circulation often leads to premature deconjugation and off-target toxicity[1][2].

This application note details the mechanistic rationale and experimental protocols for utilizing 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (PubChem CID: 241647)[3] and its derivatives as homobifunctional, bis-alkylating crosslinkers. By leveraging irreversible S_N2 alkylation of cysteine thiolates, this class of crosslinkers generates highly stable thioether linkages[2][4], making them ideal for in vivo peptide macrocyclization (stapling) and the stabilization of protein-protein interactions (PPIs)[5].

Mechanistic Rationale: The Case for Bis-Bromopropanamides

As a Senior Application Scientist, I frequently observe bioconjugates fail in murine models due to poor linker selection. The causality behind choosing a bis-bromopropanamide derivative over traditional bis-maleimides lies in the fundamental organic chemistry of the crosslinking event.

  • Irreversible Thioether Formation: 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide features two primary alkyl bromides adjacent to electron-withdrawing amide carbonyls. At a slightly basic pH (7.5–8.0), cysteine residues (pKa ~8.3) are deprotonated to highly nucleophilic thiolates. These thiolates execute a rapid S_N2 displacement of the bromide leaving groups, forming a covalent thioether bond.

  • Evasion of Thiol Exchange: Unlike the thiosuccinimide adducts formed by maleimides—which can undergo a retro-Michael reaction and subsequently transfer to highly abundant serum thiols (e.g., Human Serum Albumin Cys34)—the thioether bonds formed by bromopropanamides are kinetically and thermodynamically locked[1][2].

  • Optimal Spacer Length: The ethylenediamine core provides a short, flexible linker that minimizes steric hindrance while maintaining a tight crosslinking radius, ideal for stabilizing alpha-helices in therapeutic peptides or trapping transient PPI complexes[3][5].

Quantitative Comparison of Homobifunctional Crosslinkers
Crosslinker TypeReactive WarheadTarget Amino AcidLinkage FormedIn Vivo StabilitySusceptibility to Serum Thiol Exchange
Bis-Bromopropanamide Alkyl BromideCysteine (Thiolate)ThioetherHigh None (Irreversible)
Bis-Maleimide MaleimideCysteine (Thiolate)ThiosuccinimideModerateHigh (Retro-Michael)
DSS NHS EsterLysine (Primary Amine)AmideHighNone
Dibromobimane Alkyl BromideCysteine (Thiolate)ThioetherHighNone (but highly hydrophobic)

Experimental Workflow & Visualization

The following DOT diagram illustrates the logical progression from in vitro conjugation to in vivo pharmacokinetic validation.

G A Unmodified Peptide/Protein (Reduced Cysteines) C Conjugation Reaction (pH 8.0, SN2 Alkylation) A->C B 3-bromo-N-[2-(3-bromopropanoylamino) ethyl]propanamide B->C D Covalently Crosslinked Bioconjugate (+168 Da) C->D LC-MS Validation E In Vivo Administration (IV Injection) D->E Purification F Pharmacokinetic Profiling (LC-MS/MS) E->F Plasma Sampling

Caption: Workflow for in vivo application and validation of bis-bromopropanamide bioconjugates.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and success.

Protocol A: In Vitro Peptide Macrocyclization and Validation

Objective: Covalently staple a therapeutic peptide containing two free cysteines using 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide.

Step-by-Step Methodology:

  • Reduction: Dissolve the target peptide (1 mM) in degassed 50 mM Tris-HCl buffer (pH 8.0) containing 2 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30 minutes at room temperature.

    • Causality Note: TCEP is chosen over DTT or β-mercaptoethanol because it does not contain free thiols that would competitively react with the bromopropanamide crosslinker.

  • Crosslinker Preparation: Prepare a fresh 10 mM stock solution of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in anhydrous DMSO.

  • Conjugation: Add the crosslinker stock to the peptide solution to achieve a final molar ratio of 1.2:1 (Crosslinker:Peptide). Vortex gently and incubate at 25°C for 3 hours in the dark.

  • Analytical Validation (Self-Validating Step): Monitor the reaction progression via LC-MS.

    • Expected Result: The intact crosslinker has a mass of ~330 Da[3]. During the S_N2 reaction, two bromide ions and two protons are lost (2 x HBr). The successful macrocycle will exhibit a precise mass shift of +168.1 Da relative to the unmodified peptide.

  • Quenching: Quench unreacted crosslinker by adding a 10-fold molar excess of N-acetylcysteine and incubating for 15 minutes[1].

  • Purification: Isolate the macrocyclized peptide using preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the purified fractions.

Protocol B: In Vivo Administration and Pharmacokinetic Tracking

Objective: Evaluate the systemic stability of the bis-bromopropanamide crosslinked bioconjugate in a murine model.

Step-by-Step Methodology:

  • Formulation: Reconstitute the lyophilized bioconjugate in sterile, endotoxin-free PBS (pH 7.4) to a concentration of 2 mg/mL. Filter through a 0.22 µm syringe filter.

  • Administration: Administer the formulated conjugate intravenously (IV) via the tail vein into C57BL/6 mice at a dose of 5–10 mg/kg.

  • Sampling: Collect 50 µL blood samples via submandibular bleed at predetermined time points: 15 min, 1 h, 4 h, 12 h, and 24 h post-injection. Collect blood into K2EDTA tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean tube. Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at 15,000 x g for 15 minutes.

  • Pharmacokinetic Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality Note: Because the thioether bond is highly stable, the primary clearance mechanism observed should be renal or hepatic elimination of the intact conjugate, rather than linker degradation or transfer to serum albumin (which plagues maleimide conjugates)[2].

Summary of Best Practices

  • Buffer Selection: Strictly avoid primary amine-containing buffers (e.g., high concentrations of Tris without pH control) if the pH exceeds 8.5, as amines can compete for the alkyl bromide. HEPES or Phosphate buffers at pH 7.5–8.0 are optimal.

  • Storage: 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide derivatives should be stored desiccated at -20°C to prevent hydrolysis of the alkyl bromides[3].

References

  • [3] National Institutes of Health. "3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide | C8H14Br2N2O2 | CID 241647 - PubChem." PubChem Database. URL:[Link]

  • [4] Google Patents. "CA3001847A1 - Cysteine reactive probes and uses thereof." Patent Database. URL:

  • [2] ACS Publications. "Bioconjugation through Mesitylene Thiol Alkylation." Bioconjugate Chemistry. URL:[Link]

  • [5] PMC. "Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles." Chemical Research in Toxicology. URL:[Link]

Sources

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide reaction conditions for amine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide: Reaction Conditions for Amine Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Bifunctional Reagent for Amine Modification

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a symmetrical, bifunctional reagent featuring two terminal 3-bromopropanoyl amide groups.[1] This structure allows for the covalent modification of primary and secondary amines through a nucleophilic acyl substitution reaction, forming stable amide bonds. The presence of the bromine atoms on the propyl chains provides additional reactive sites for subsequent orthogonal chemistries, making this reagent a valuable tool in the synthesis of complex biomolecules, antibody-drug conjugates (ADCs), and other targeted therapeutic agents. This guide provides a detailed exploration of the reaction conditions for the effective coupling of this reagent with amine-containing molecules, focusing on optimizing reaction efficiency while minimizing side products.

Reaction Principle: Nucleophilic Acyl Substitution

The primary reaction pathway for the coupling of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide with amines is a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the 3-bromopropanoyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the bromide ion as a leaving group to form a thermodynamically stable amide bond.

A crucial aspect of this reaction is the use of a base. The reaction generates hydrobromic acid (HBr) as a byproduct. In the absence of a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Therefore, a non-nucleophilic organic base is typically added to scavenge the acid and drive the reaction to completion.

It is important to note that while the primary reaction is acylation, the presence of the alkyl bromide functionality introduces the possibility of a competing SN2 reaction (N-alkylation), particularly with highly nucleophilic amines or under forcing conditions.[4][5] However, the acylation reaction is generally much faster and is the desired pathway for forming a stable amide linkage.[6][7] Reaction conditions can be optimized to favor acylation over alkylation.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve amine and base in anhydrous solvent reagent_add Add 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide reagents->reagent_add stir Stir at controlled temperature (e.g., 0 °C to RT) reagent_add->stir monitor Monitor progress by TLC or LC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash with aqueous solutions (e.g., sat. NaHCO3, brine) extract->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Characterize final product (NMR, MS)

Caption: A typical workflow for the amine coupling reaction.

Detailed Experimental Protocol: Mono-Acylation of a Primary Amine

This protocol describes a general procedure for the mono-acylation of a primary amine with 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. The stoichiometry is set to favor the reaction at one of the two electrophilic sites.

Materials:

  • Primary amine (1.0 eq)

  • 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (1.0-1.2 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution to remove any remaining acid, followed by brine to reduce the water content.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-acylated product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Optimization of Reaction Parameters

The success of the amine coupling reaction depends on several key parameters that can be adjusted to maximize yield and purity.

ParameterRecommended ConditionsRationale & Considerations
Stoichiometry Amine:Reagent ratio of 1:1 to 1:1.2 for mono-acylation.A slight excess of the bifunctional reagent can help drive the reaction to completion. For di-acylation (cross-linking), a 2:1 ratio of amine to reagent would be a starting point.
Solvent Anhydrous aprotic solvents (DCM, THF, DMF).Anhydrous conditions are crucial to prevent hydrolysis of the reagent. The choice of solvent depends on the solubility of the starting materials. DMF is a good option for less soluble compounds.
Base Non-nucleophilic organic bases (TEA, DIPEA). 1.5-2.0 equivalents.The base neutralizes the HBr byproduct without competing with the amine nucleophile.[3] An excess ensures the reaction medium remains basic.
Temperature 0 °C to room temperature.Starting the reaction at a lower temperature helps to control the initial exothermic reaction and can minimize side reactions. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
Reaction Time 2-16 hours.Reaction time is dependent on the nucleophilicity of the amine and the reaction temperature. Monitoring by TLC or LC-MS is essential to determine the optimal time.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reagent (hydrolyzed).- Insufficient base.- Starting amine is protonated (used as a salt).- Use fresh, anhydrous reagent and solvent.- Increase the amount of base.- Neutralize the amine salt with a stoichiometric amount of base before adding the coupling reagent.
Formation of di-acylated product in mono-acylation - Incorrect stoichiometry.- Amine is highly reactive.- Use a 1:1 or slightly less than 1:1 ratio of reagent to amine.- Add the bifunctional reagent slowly to a solution of the amine.
Presence of unreacted starting materials - Reaction not complete.- Insufficient reagent.- Increase reaction time and/or temperature.- Use a slight excess of the acylating reagent.
Side products observed (e.g., from N-alkylation) - High reaction temperature.- Highly nucleophilic amine.- Maintain a lower reaction temperature (0 °C to RT).- Consider using a less reactive solvent.

Chemical Structure and Reaction Mechanism

G cluster_reagents Reactants cluster_mechanism Nucleophilic Acyl Substitution cluster_products Products Reagent 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide Attack Nucleophilic Attack Reagent->Attack Amine Primary Amine (R-NH2) Amine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product Amide Bond Formation Intermediate->Product FinalProduct Mono-acylated Product Product->FinalProduct Byproduct HBr (neutralized by base) Product->Byproduct

Caption: Reaction of the bifunctional reagent with a primary amine.

Conclusion

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a potent bifunctional reagent for the modification of amines. By carefully controlling the reaction conditions, particularly stoichiometry, solvent, base, and temperature, researchers can achieve high yields of the desired acylated products. The protocols and guidelines presented here offer a solid foundation for the successful application of this versatile molecule in drug development and chemical biology.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Chemistry Steps. (2020, April 16). Preparation of Amines. [Link]

  • Kang, Y.-J., Chung, H.-A., Kim, J.-J., & Yoon, Y.-J. (2002). 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Synthesis, 2002(05), 733–738.
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • University of Calgary. Ch22: Alkylation of Amines. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Reddy, K. L., & Kumar, A. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5859–5863.
  • Not Voodoo. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589.
  • Google Patents. (2001).
  • E-Journal of Chemistry. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]

  • Google Patents. (2021). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • National Center for Biotechnology Information. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • PubChem. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Jursic, B. S., & Neumann, D. M. (2001). Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids in the presence of cationic surfactants. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(4), 555-564.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. [Link]

  • Google Patents. (2014, February 27). EP 2 888 226 B2 - Process for manufacturing N-acyl amino acid surfactants.
  • PubChemLite. 3-bromo-n-ethyl-n-methylpropanamide (C6H12BrNO). [Link]

  • Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

  • Science of Synthesis. Product Class 3: Bromoarenes. [Link]

  • Royal Society of Chemistry. (2023). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry. [Link]

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Application Note: Homobifunctional Sulfhydryl Crosslinking using 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & Mechanistic Rationale

As bioconjugation technologies evolve, the demand for stable, irreversible crosslinkers has outpaced the utility of traditional maleimides, which suffer from retro-Michael exchange in vivo. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (hereafter referred to as BBPEP ) emerges as a highly robust homobifunctional crosslinker designed to overcome these limitations.

Cross-linking reagents are critical tools used to study protein-protein interactions, stabilize protein complexes, and elucidate three-dimensional structures. Featuring a flexible, hydrophilic ethylenediamine-bis(propionamide) core and dual β -bromoamide reactive groups, BBPEP provides a 10-atom spacer ideal for covalently trapping protein-protein interactions (PPIs) via free cysteines. The 3-bromopropionyl moiety is a versatile functional group that acts as a potent alkylating agent, primarily targeting nucleophilic residues such as the thiol group of cysteine. By forming stable thioether bonds, this chemistry avoids the metabolic instability associated with reducible disulfide linkages[1].

The Causality of β -Bromoamide Chemistry

Unlike α -haloacetyls (e.g., iodoacetamide) which are highly reactive but prone to off-target alkylation of lysines and histidines, the β -bromoamide groups in BBPEP offer a finely tuned reactivity profile. At physiological to slightly alkaline pH (7.5–8.0), the β -bromoamide undergoes either direct bimolecular nucleophilic substitution (S N​ 2) with thiolate anions or a base-catalyzed elimination to an acrylamide intermediate followed by rapid Michael addition. Both pathways yield a highly stable thioether linkage that is entirely resistant to thiol-exchange reactions.

Pathway BBPEP BBPEP Crosslinker (β-bromoamide) Pathway1 Direct SN2 Substitution BBPEP->Pathway1 Pathway2 Base-Catalyzed Elimination BBPEP->Pathway2 Thiol Protein-SH (Cysteine Thiolate) Thiol->Pathway1 Product Irreversible Thioether Crosslink Thiol->Product Pathway1->Product Acrylamide Acrylamide Intermediate Pathway2->Acrylamide Acrylamide->Product Michael Addition

Figure 2: Dual reaction pathways of β-bromoamides yielding irreversible thioether bonds.

Quantitative Data & Specifications

To inform experimental design, the physicochemical properties of BBPEP and its comparative advantages over legacy crosslinkers are summarized below.

Table 1: BBPEP Crosslinker Specifications

PropertySpecification
Chemical Architecture Homobifunctional
Reactive Groups Dual β -bromoamides
Target Residue Sulfhydryl (-SH) / Cysteine
Spacer Arm Length ~11.4 Å (10 atoms)
Linkage Formed Irreversible Thioether
Optimal Reaction pH 7.5 – 8.5

Table 2: Comparative Thiol-Reactive Chemistries

Crosslinker ChemistryTargetLinkage StabilityOff-Target ReactivityIn Vivo Stability
Maleimide ThiolThioether (Reversible)LowPoor (Retro-Michael exchange)
Iodoacetamide ThiolThioether (Irreversible)High (Lysine, Histidine)Good
β -Bromoamide (BBPEP) ThiolThioether (Irreversible)Very LowExcellent

Experimental Protocol: BBPEP Crosslinking Assay

This protocol provides a self-validating system for stabilizing transient protein complexes. Every reagent choice is grounded in chemical causality to prevent artifacts and ensure reproducibility.

Materials Required
  • BBPEP Crosslinker: 50 mM stock dissolved in anhydrous, LC-MS grade DMSO or DMF.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0.

  • Reducing Agent: Immobilized TCEP disulfide reducing gel.

  • Quenching Agent: 1 M Dithiothreitol (DTT) or L-Cysteine.

Step-by-Step Methodology

Step 1: Protein Preparation & Reduction

  • Dilute the target protein complex to 1–5 mg/mL in the Reaction Buffer.

  • Add Immobilized TCEP gel (equilibrated in Reaction Buffer) to the protein solution and incubate for 30 minutes at room temperature with gentle end-over-end mixing.

  • Centrifuge at 1,000 x g for 2 minutes to pellet the TCEP gel. Recover the supernatant containing the reduced protein.

  • Expert Insight (Causality): Why use immobilized TCEP instead of DTT for initial reduction? Free thiols in DTT will aggressively consume the BBPEP crosslinker. Furthermore, free TCEP can react directly with haloalkanes. Immobilized TCEP allows for efficient disulfide reduction and easy physical removal prior to crosslinking, creating an interference-free system.

Step 2: Buffer Optimization

  • Ensure the recovered protein is strictly maintained in the HEPES/EDTA Reaction Buffer at pH 8.0.

  • Expert Insight (Causality): Why use HEPES over Tris? Tris contains a primary amine. While β -bromoamides are highly selective for thiols at pH 8.0, high concentrations of primary amines can compete for alkylation. HEPES is a tertiary amine, eliminating cross-reactivity. Furthermore, EDTA is critical as it chelates trace heavy metals that would otherwise catalyze the rapid re-oxidation of free sulfhydryls into unreactive disulfides.

Step 3: Crosslinking Reaction

  • Add the 50 mM BBPEP stock to the protein solution to achieve a 10- to 50-fold molar excess of crosslinker over protein.

  • Keep the final organic solvent concentration (DMSO/DMF) below 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature for 2 hours, or at 4°C overnight.

Step 4: Reaction Quenching

  • Add 1 M DTT or L-Cysteine to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

  • Expert Insight (Causality): Quenching is a mandatory self-validating step. By flooding the system with excess free thiols, any unreacted BBPEP is immediately neutralized, preventing artificial crosslinking from occurring during downstream denaturation (e.g., boiling for SDS-PAGE).

Step 5: Downstream Analysis

  • Analyze the crosslinked samples alongside a non-crosslinked negative control using non-reducing SDS-PAGE or LC-MS/MS to verify the molecular weight shift corresponding to the covalently trapped complex.

Workflow Visualization

Workflow N1 Protein Complex (Native State) N2 Mild Reduction (Immobilized TCEP) N1->N2 N3 BBPEP Addition (pH 7.5-8.0) N2->N3 N4 Quenching (Excess DTT) N3->N4 N5 Analysis (SDS-PAGE/MS) N4->N5

Figure 1: Workflow for BBPEP-mediated homobifunctional crosslinking of protein complexes.

References

  • Arpicco, S. et al. "Cross-linkers and their uses".
  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition". ScienceDirect.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide , a highly reactive homobifunctional crosslinker. Due to its specific molecular architecture, this reagent frequently presents severe solubility challenges during bioconjugation and formulation workflows.

This document provides field-proven, mechanistically grounded solutions to ensure your reagent remains fully solvated and chemically active.

Mechanistic Overview: The Causality of Poor Solubility

Before applying a fix, it is critical to understand why this molecule resists dissolution. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a highly symmetrical bis-amide. The dual amide bonds act as strong hydrogen-bond donors and acceptors, creating a rigid, tightly packed intermolecular crystal lattice.

Simultaneously, the terminal bromines impart hydrophobicity. This dual nature means the molecule is too lipophilic for pure water, yet its hydrogen-bonding lattice energy is too high to be easily broken by standard non-polar organic solvents. Overcoming this requires the use of strong polar aprotic solvents that can disrupt the hydrogen-bond network without reacting with the terminal alkyl bromides [1, 2].

Causality Symmetry High Molecular Symmetry Lattice High Crystal Lattice Energy Symmetry->Lattice Amides Dual Amide Bonds HBonding Strong Intermolecular H-Bonding Amides->HBonding HBonding->Lattice Solubility Poor Aqueous/Organic Solubility Lattice->Solubility PolarAprotic Polar Aprotic Solvents (DMSO/DMF) Solubility->PolarAprotic Requires Disruption Disruption of H-Bond Network PolarAprotic->Disruption Disruption->Solubility Overcomes

Thermodynamic factors causing poor solubility and the mechanistic resolution via aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does the reagent immediately form a cloudy suspension when I add it to my aqueous reaction buffer?

A: You are experiencing "solvent shock." When a highly crystalline, hydrophobic crosslinker is introduced directly into an aqueous environment, the thermodynamic penalty of solvating the hydrophobic bromine tails and disrupting the amide lattice is too high. The molecules instantly aggregate to minimize their surface area in contact with water[3]. To prevent this, the reagent must first be dissolved in a water-miscible co-solvent (like DMSO) to pre-solvate the molecules before controlled aqueous dilution [4].

Q2: What is the optimal solvent system for preparing a stable stock solution?

A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards [1, 5]. It is absolutely critical that the solvent is anhydrous. Alkyl bromides are highly susceptible to nucleophilic attack. If your DMSO has absorbed ambient moisture, the water can act as a nucleophile, leading to the hydrolysis of the bromines into alcohols, permanently inactivating your crosslinker.

Q3: How do I prevent the reagent from crashing out when diluting the DMSO stock into my protein buffer?

A: The key is the rate of dispersion. Never add your aqueous buffer into the DMSO stock. Instead, add the DMSO stock dropwise into a rapidly stirring aqueous buffer. This ensures the localized concentration of the crosslinker never exceeds its dynamic solubility limit before it is evenly dispersed. Keep the final concentration of the organic co-solvent strictly below 10% v/v to avoid denaturing your target proteins [2].

Q4: My stock solution in DMSO is still slightly cloudy. How can I force it into solution without degrading the molecule?

A: Apply mild thermal and mechanical energy. Vortex the solution vigorously for 60 seconds, followed by sonication in a water bath at 37°C for up to 5 minutes. Do not exceed 40°C, as excessive heat in the presence of trace impurities can trigger premature elimination reactions (loss of HBr).

Quantitative Data: Solvent Compatibility & Limits

The following table summarizes the quantitative thresholds for formulating 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide to ensure both solubility and downstream biological compatibility.

Solvent SystemSolubilizing CapacityMax Recommended Stock Conc.Max Aqueous Tolerance (Final Rxn)Technical Notes & Causality
DMSO (Anhydrous) Excellent50 mM< 10% v/vPreferred for most bioconjugations. Must be anhydrous to prevent bromide hydrolysis [1].
DMF (Anhydrous) Excellent50 mM< 5% v/vStrong H-bond disruptor. Harder to remove via dialysis than DMSO [2].
NMP Very Good25 mM< 5% v/vUseful if DMSO fails, but exhibits higher toxicity to sensitive biomolecules.
Water / PBS Poor< 0.1 mMN/AReagent will irreversibly crash out if added directly as a dry powder [3].

Experimental Protocols: Self-Validating Workflows

To guarantee experimental reproducibility, follow this step-by-step methodology for preparing and utilizing your crosslinker. This protocol includes built-in validation checks to ensure the system is functioning as intended.

Phase 1: Stock Solution Preparation (Organic Phase)
  • Equilibration: Remove the vial of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide from the freezer and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric condensation, introducing water that will hydrolyze the alkyl bromides.

  • Dissolution: Weigh the required mass and add high-purity, anhydrous DMSO to achieve a target concentration of 20–50 mM.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 3 minutes.

  • Validation Check: Hold the microcentrifuge tube against a dark background under bright light. The solution must be completely optically clear. The presence of a "milky" haze indicates incomplete solvation; repeat sonication if necessary.

Phase 2: Aqueous Bioconjugation (The Dropwise Method)
  • Buffer Prep: Prepare your target biomolecule in a compatible aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.5). Note: Strictly avoid amine-containing buffers like Tris or glycine, which will competitively react with the alkyl bromides.

  • Dynamic Mixing: Place the aqueous buffer on a magnetic stir plate and stir at a medium-high speed to create a gentle vortex.

  • Integration: Using a micropipette, add the DMSO stock solution dropwise directly into the center of the vortex. Ensure the final DMSO concentration does not exceed 10% v/v.

  • Validation Check: Immediately after mixing, centrifuge a 20 µL aliquot of the reaction mixture at 10,000 x g for 5 minutes. Examine the bottom of the tube. The absence of a visible white pellet validates that the crosslinker remains fully solvated and has not formed micro-precipitates.

SolubilityWorkflow Start Start: Weigh Reagent (Room Temp, Desiccated) Solvent Add Anhydrous DMSO/DMF (Target: 20-50 mM) Start->Solvent Vortex Vortex & Sonicate (37°C) Solvent->Vortex Check Is solution optically clear? Vortex->Check Heat Re-sonicate / Check for Moisture Contamination Check->Heat No Stock Stable Stock Solution Check->Stock Yes Heat->Check Aqueous Dropwise Addition into Stirring Aqueous Buffer Stock->Aqueous Validate Centrifuge Aliquot (Check for Pellet) Aqueous->Validate Bioconjugation Proceed to Reaction Validate->Bioconjugation No Pellet

Workflow for preparing and utilizing bis-alkylating crosslinker stock solutions.

References

  • G-Biosciences. "8 Factors to Consider when Selecting a Protein Cross-linker." Retrieved from:[Link]

  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). "Drug Solubility: Importance and Enhancement Techniques." Retrieved from:[Link]

How to improve crosslinking efficiency with 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize their protein conjugation workflows.

Working with 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide —a homobifunctional crosslinker with an ethylenediamine core and two beta-bromoamide reactive arms—requires a deep understanding of its underlying chemical kinetics. This guide moves beyond basic instructions to explain the causality behind experimental choices, ensuring your protocols become self-validating systems.

Scientist's Note: The Causality of Beta-Bromoamide Chemistry

Homobifunctional crosslinkers are foundational reagents used to covalently link macromolecules by targeting common functional groups, effectively "freezing" protein interactions in time to provide a snapshot of protein complexes .

Unlike highly reactive alpha-haloacetamides (like iodoacetamide), the 3-bromopropionamide warhead features a halogen positioned at the beta-carbon. This unique structure allows the reagent to covalently interact with conserved cysteine residues through two competing pathways: direct SN2 displacement and E1cB elimination to an acrylamide intermediate, which subsequently undergoes Michael addition with the thiolate 1. Your crosslinking efficiency is entirely dictated by how well your buffer pH balances these two pathways against competitive aqueous hydrolysis.

Mechanism Start 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide Path1 Direct SN2 Displacement Start->Path1 Neutral pH Path2 E1cB Elimination (Acrylamide) Start->Path2 Alkaline pH Target Cysteine Thiolate (S-) Path1->Target Path2->Target Michael Addition Product Stable Thioether Crosslink Target->Product

Caption: Dual reaction pathways of beta-bromoamides with cysteine residues.

Frequently Asked Questions (FAQs)

Q: Why is my crosslinking efficiency significantly lower than when I use maleimide-based crosslinkers? A: Maleimides react almost instantaneously with thiols at neutral pH. In contrast, beta-bromoamides possess slower reaction kinetics. Low efficiency is usually caused by (1) insufficient reaction time, (2) competitive hydrolysis of the bromide leaving group in aqueous solution, or (3) incomplete reduction of your target cysteines. You must verify the presence of free thiols prior to adding the crosslinker.

Q: Can I leave DTT or beta-mercaptoethanol (BME) in my buffer during the crosslinking step? A: Absolutely not. Homobifunctional crosslinkers react indiscriminately with available target groups [[2]](). DTT and BME contain highly reactive free thiols that will immediately outcompete your target protein and quench the crosslinker. You must remove them via size-exclusion chromatography or use a non-thiol reducing agent like immobilized TCEP.

Q: I am observing high-molecular-weight smears on my SDS-PAGE gel instead of discrete crosslinked dimers. What went wrong? A: You are observing uncontrolled polymerization. In single-step protocols, mixing proteins and crosslinkers at incorrect stoichiometric ratios leads to a complex mixture of inter-molecular oligomers and insoluble aggregates 2. To favor discrete 1:1 dimers, optimize the molar excess of the crosslinker (typically 10- to 50-fold) and maintain a dilute protein concentration (0.1 - 1.0 mg/mL).

Self-Validating Experimental Protocol

This protocol incorporates built-in validation steps to ensure causality between your actions and the chemical response.

Workflow N1 1. Disulfide Reduction N2 2. Thiol Validation N1->N2 N3 3. Crosslinker Addition N2->N3 N4 4. Reaction Incubation N3->N4 N5 5. Quenching (L-Cysteine) N4->N5

Caption: Standard self-validating workflow for sulfhydryl-targeted homobifunctional crosslinking.

Step 1: Protein Preparation & Disulfide Reduction
  • Dilute your protein complex to 0.5 mg/mL in Degassed Crosslinking Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5). Causality: EDTA chelates trace metals that catalyze spontaneous thiol oxidation.

  • Add Immobilized TCEP Disulfide Reducing Gel (100 µL of slurry per 1 mL of protein). Incubate for 30 minutes at room temperature with gentle end-over-end mixing.

  • Centrifuge at 1,000 x g for 1 minute to pellet the TCEP gel. Recover the supernatant containing the reduced protein.

  • Self-Validation: Take a 10 µL aliquot and react with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to confirm the generation of free sulfhydryls before proceeding.

Step 2: Crosslinker Preparation & Addition
  • Immediately before use, dissolve 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in anhydrous DMF or DMSO to create a 20 mM stock solution. Causality: The reagent is prone to aqueous hydrolysis; preparing a concentrated organic stock minimizes degradation.

  • Add the crosslinker stock to your reduced protein to achieve a final concentration of 1 mM (a ~20-fold molar excess for a 50 kDa protein). Ensure the final organic solvent concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Incubate the reaction for 2 hours at room temperature, or 4 hours at 4°C.

Step 3: Reaction Quenching & Analysis
  • Terminate the crosslinking reaction by adding a quenching buffer containing a high concentration of a competing primary nucleophile . Add L-Cysteine to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature.

  • Analyze the products via non-reducing SDS-PAGE or Mass Spectrometry to quantify the shift from monomer to crosslinked dimer.

Quantitative Data & Troubleshooting Matrices

Table 1: Quantitative Optimization Parameters for Beta-Bromoamide Crosslinking

ParameterOptimal RangeMechanistic Impact
pH 7.2 – 7.8Balances thiolate formation (Cysteine pKa ~8.3) with minimizing amine cross-reactivity and hydrolysis.
Molar Excess 10x – 50xDrives pseudo-first-order kinetics for the initial tethering event.
Co-solvent (DMF/DMSO) 1% – 5% (v/v)Maintains crosslinker solubility without inducing protein unfolding.
Reaction Time 2 – 4 HoursAccommodates the slower SN2/E1cB kinetics compared to alpha-haloacetamides.
Quencher Concentration 20 – 50 mMEnsures rapid and complete saturation of unreacted bromopropionamide arms.

Table 2: Troubleshooting Matrix

SymptomRoot CauseCorrective Action
Complete lack of crosslinking Disulfides were not reduced, or thiols re-oxidized prior to reaction.Use immobilized TCEP; strictly verify free thiols with Ellman's reagent prior to adding crosslinker.
Reaction mixture turns cloudy Crosslinker precipitated upon addition to the aqueous buffer.Pre-dissolve crosslinker in anhydrous DMF/DMSO; add dropwise while vortexing.
Extensive high-MW smearing Protein concentration is too high, favoring random inter-molecular collisions.Dilute protein to < 1 mg/mL; reduce crosslinker molar excess to 10x.
Off-target lysine crosslinking Buffer pH is too alkaline (> 8.5), deprotonating primary amines.Strictly buffer the reaction at pH 7.5 using Sodium Phosphate or HEPES.
References
  • Creative Biolabs. "Homobifunctional Crosslinkers." Creative Biolabs. [Link]

  • ResearchGate. "A Novel Strategy to the Synthesis of 4-Anilinoquinazoline Derivatives." ResearchGate. [Link]

Sources

Technical Support Center: Stability and Handling of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a symmetric, bifunctional alkylating agent increasingly utilized in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools.[1] Its two primary alkyl bromide moieties provide reactive handles for covalent modification of target proteins. However, its high reactivity also makes it susceptible to degradation, especially when dissolved in nucleophilic solvents like Dimethyl Sulfoxide (DMSO).

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you minimize degradation and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding Degradation

This section addresses the common issues and underlying chemical principles related to the instability of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in DMSO.

Q1: I dissolved my 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in DMSO, and now my LC-MS shows multiple new peaks. What is happening?

A: The appearance of new peaks indicates that the parent compound is degrading. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is an electrophilic molecule due to its two primary alkyl bromide groups. DMSO, while a common solvent, is a polar aprotic solvent that can actively participate in chemical reactions.[2] The primary degradation pathways in DMSO are:

  • Reaction with DMSO (Kornblum Oxidation Pathway): The oxygen atom of DMSO can act as a nucleophile and attack the carbon atom bonded to the bromine.[3] This is an SN2 reaction that forms an alkoxysulfonium salt intermediate.[3][4] This intermediate can then undergo further reactions, potentially leading to the oxidation of the alkyl bromide to an aldehyde.

  • Hydrolysis: Commercial grades of DMSO contain trace amounts of water. Water is a nucleophile that can displace the bromide ion to form the corresponding alcohol (3-hydroxy-N-[2-(3-hydroxypropanoylamino)ethyl]propanamide). This side reaction is highly problematic as the resulting hydroxyl group is significantly less reactive than the parent alkyl bromide, rendering your compound ineffective for its intended alkylating purpose.

  • Elimination (E2 Reaction): Although less favored for primary alkyl halides compared to secondary or tertiary ones, elimination can occur, especially in the presence of basic impurities or at elevated temperatures.[5] This would result in the formation of an acrylamide derivative.

Q2: What are the likely degradation products I should monitor by mass spectrometry?

A: Based on the degradation pathways described above, you should monitor for the following species in your LC-MS analysis.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Description of Degradation Product
Parent Compound C₈H₁₄Br₂N₂O₂327.943-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide[6]
Mono-hydrolysis Product C₈H₁₅BrN₂O₃266.03One of the bromo- groups is replaced by a hydroxyl (-OH) group. This is a common product if non-anhydrous DMSO is used.
Di-hydrolysis Product C₈H₁₆N₂O₄204.11Both bromo- groups are replaced by hydroxyl (-OH) groups.
Mono-DMSO Adduct (Alkoxysulfonium Salt) C₁₀H₂₁BrN₂O₃S⁺340.05Product of one alkyl bromide reacting with one DMSO molecule. This is a charged species and may be observed as such or as a subsequent product.
Mono-elimination Product C₈H₁₃BrN₂O₂248.02Loss of HBr from one of the bromopropanoyl arms to form a double bond (acrylamide).
Q3: How critical are temperature and DMSO grade for stability?

A: Both are extremely critical. Chemical reaction rates, including degradation, are highly dependent on temperature. Storing the compound in DMSO at room temperature can lead to significant degradation in a matter of hours.

  • Expertise & Causality: The choice of solvent grade directly impacts the potential for hydrolysis. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Standard grades can contain up to 0.5% water. Using an anhydrous grade (e.g., <0.01% water) is mandatory to minimize the formation of the inactive hydrolysis byproducts.

The following table provides a general guideline for the expected stability of the compound in anhydrous DMSO.

Storage ConditionExpected Stability (Time to >10% degradation)Rationale
Room Temperature (20-25°C)< 8 hoursDegradation pathways are rapid at this temperature. Not recommended for anything other than immediate use.
Refrigerated (2-8°C)~24-48 hoursReaction rates are significantly slowed. Suitable for short-term storage during an experiment.[7]
Frozen (-20°C)Several weeks to monthsRecommended for stock solution storage. Aliquoting is critical to avoid freeze-thaw cycles.
Deep-Frozen (-80°C)> 6 monthsOptimal for long-term archival storage. Provides the highest degree of stability by minimizing molecular motion and reaction kinetics.
Q4: Can I use solvents other than DMSO?

A: Yes, and in many cases, it is advisable if your experimental protocol allows. The ideal solvent should dissolve the compound while being less nucleophilic than DMSO.

  • Dimethylformamide (DMF): A common alternative polar aprotic solvent. While still capable of participating in side reactions, it is often less reactive towards primary alkyl halides than DMSO under similar conditions. Always use anhydrous DMF.

  • Acetonitrile (ACN): Another polar aprotic solvent that is generally less reactive than DMSO. It is a good choice for reactions where DMSO's reactivity is a concern.

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective polar aprotic solvent.

  • "Green" Solvents: Newer, more sustainable solvents like Cyrene™ (dihydrolevoglucosenone) have shown promise as replacements for DMSO in some biological assays and have comparable solvation properties.[8][9]

Trustworthiness: The choice of solvent is application-dependent. You must validate that the alternative solvent is compatible with your downstream assays (e.g., cell viability, enzymatic activity).[10]

Section 2: Troubleshooting and Validated Protocols

This section provides actionable, step-by-step procedures to minimize degradation and ensure the quality of your results.

Protocol 1: Preparation and Storage of Stock Solutions

This protocol is designed to be a self-validating system. By following these steps, you create the most stable solution possible, which can then be periodically checked using Protocol 2.

Materials:

  • 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle (e.g., Sure/Seal™)

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Dry syringes and needles

Procedure:

  • Preparation: Before opening the compound or solvent, set up your workspace. If not in a glovebox, ensure you have a steady supply of inert gas to blanket the vials.

  • Equilibration: Allow the vial of the solid compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the desired amount of the compound directly into a sterile, dry amber vial.

  • Solvent Addition: Using a dry syringe, pierce the septum of the anhydrous DMSO bottle and draw the required volume. It is critical not to expose the anhydrous DMSO to the atmosphere.

  • Dissolution & Inert Atmosphere: Add the DMSO to the vial containing the solid compound. Immediately flush the headspace of the vial with inert gas for 15-30 seconds before capping tightly.

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in separate pre-prepared amber vials. Flush the headspace of each aliquot with inert gas before sealing.

    • Causality: Aliquoting prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately place them in a freezer at -20°C or, for long-term storage, -80°C.

Diagram: Recommended Workflow for Stock Solution Preparation

A visual guide to the validated protocol for preparing stable solutions.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase (Under Inert Gas) cluster_storage Storage Phase A Equilibrate Solid to Room Temp B Weigh Solid into Dry Amber Vial A->B C Draw Anhydrous DMSO with Dry Syringe D Add DMSO to Solid C->D E Flush Headspace with Argon/Nitrogen D->E F Seal and Mix E->F G Aliquot into Single-Use Vials F->G H Flush Headspace of Each Aliquot G->H I Store at ≤ -20°C H->I

Protocol 2: LC-MS Method for Monitoring Stability

This protocol allows you to quantify the stability of your compound over time, validating your storage and handling procedures.

Procedure:

  • Prepare a Fresh Standard (t=0): Following Protocol 1, prepare a fresh solution of your compound in anhydrous DMSO at your desired stock concentration (e.g., 10 mM). Immediately dilute a small sample to your working concentration (e.g., 1 µM) in an appropriate solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water). This is your 100% integrity reference point.

  • Incubate Stock Solution: Store the remaining stock solution under the condition you wish to test (e.g., room temperature, 4°C, or -20°C).

  • Time-Point Sampling: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw a small amount from the stock solution and prepare an LC-MS sample in the same manner as the t=0 standard.

  • LC-MS Analysis: Analyze all samples using an appropriate reversed-phase LC method that provides good separation of the parent compound from potential degradation products. Monitor the parent compound's m/z (e.g., [M+H]⁺, [M+Na]⁺) and the m/z values of the potential degradation products listed in the table above.

  • Data Analysis: Integrate the peak area of the parent compound for each time point. Calculate the percentage of the parent compound remaining relative to the t=0 sample.

    • Formula: % Remaining = (Peak Area at Time t / Peak Area at Time 0) * 100

Diagram: Potential Degradation Pathways in DMSO

G cluster_products Parent Parent Compound (C₈H₁₄Br₂N₂O₂) DMSO_Adduct Alkoxysulfonium Salt (Reaction with DMSO) Parent->DMSO_Adduct DMSO (Nucleophile) Hydrolysis Hydroxy-Compound (Reaction with H₂O) Parent->Hydrolysis H₂O (Nucleophile) Elimination Acrylamide Derivative (Elimination of HBr) Parent->Elimination Base/Heat

Sources

Technical Support Center: Optimizing pH for 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide Binding

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide —a homobifunctional, bis-bromopropionamide crosslinker. Because this reagent relies on nucleophilic substitution (SN2) to form stable thioether bonds, precise pH optimization is the most critical variable for ensuring high-yield, target-specific bioconjugation.

🔬 1. Mechanistic Overview: Why pH Dictates Specificity

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide features two reactive bromopropionamide groups separated by an ethylenediamine core. The primary target for these groups is the sulfhydryl (-SH) side chain of cysteine residues.

The causality behind pH optimization lies in the acid dissociation constant (pKa) of the target amino acids. The average pKa of a cysteine thiol group is approximately 8.5[1]. At a neutral or acidic pH, the thiol remains protonated and is a poor nucleophile. As the pH approaches 8.0–8.5, a significant fraction of the thiols deprotonate into highly reactive thiolate anions (S⁻), which readily attack the β-carbon of the bromopropionamide group[1]. However, pushing the pH too high (>8.5) deprotonates primary amines (like lysine, pKa ~10.5), leading to off-target alkylation and crosslinker hydrolysis.

🛠️ 2. Troubleshooting & FAQs

Q1: My SDS-PAGE/Mass Spec results show incomplete crosslinking and low conjugate yield. What is going wrong? A: The most common cause is a reaction pH that is too low (pH < 7.5). If the pH fails to facilitate the deprotonation of the cysteine thiol, the reaction kinetics will be too slow to achieve complete crosslinking within standard incubation times. Verify your buffer pH at the exact temperature of your reaction, as temperature shifts can alter buffer pKa.

Q2: I am observing off-target modifications on lysine residues and the N-terminus. How do I restore cysteine specificity? A: Your buffer pH is likely exceeding 8.5. While an alkaline environment accelerates alkylation, a pH > 8.5 increases the nucleophilicity of primary amines, causing them to compete with thiols for the crosslinker. Lower your buffer pH to a strict 7.8–8.2 range to maintain chemoselectivity.

Q3: Can I use Tris buffer for this crosslinking reaction? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. At the slightly alkaline pH required for this reaction, the Tris molecules will act as competing nucleophiles, consuming the crosslinker and quenching the reaction prematurely. Always use non-amine buffers such as HEPES or Phosphate buffers.

Q4: How do I ensure my system is self-validating? A: A robust protocol must include two critical controls:

  • A Mock Reaction (protein + buffer, no crosslinker) to rule out spontaneous disulfide-mediated dimerization.

  • A Quench Control where a molar excess of a low-molecular-weight thiol (e.g., 2-mercaptoethanol or L-cysteine) is added immediately after the crosslinker to prove that the observed mass shifts are strictly dependent on the active bromopropionamide groups.

📋 3. Standard Operating Procedure: pH Optimization Sweep

To determine the optimal pH for your specific protein microenvironment, perform the following step-by-step optimization sweep.

Step 1: Protein Preparation & Reduction

  • Prepare your protein sample at 1–5 mg/mL in a neutral, non-amine buffer (e.g., 50 mM HEPES, 150 mM NaCl).

  • Add Dithiothreitol (DTT) or TCEP to a final concentration of 5 mM to reduce all disulfide bonds[2].

  • Incubate at 37°C for 30 minutes. If using DTT, remove the reducing agent via a desalting column (TCEP can often be left in solution as it lacks a free thiol).

Step 2: Buffer Exchange (The pH Sweep) Divide your reduced protein into four distinct reaction aliquots and exchange them into 50 mM HEPES/Phosphate buffers adjusted to the following pH values:

  • Aliquot A: pH 7.0

  • Aliquot B: pH 7.5

  • Aliquot C: pH 8.0

  • Aliquot D: pH 8.5

Step 3: Crosslinker Preparation & Addition

  • Immediately before use, dissolve 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in anhydrous DMSO to create a 50 mM stock solution. Note: Halopropionamides hydrolyze in water; do not store aqueous stocks.

  • Add the crosslinker to each protein aliquot to achieve a 20-fold molar excess over the target protein. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

Step 4: Incubation & Quenching

  • Incubate all reactions at room temperature (20–25°C) for 2 hours in the dark.

  • Quench the reactions by adding L-cysteine or DTT to a final concentration of 20 mM. Incubate for an additional 15 minutes.

Step 5: Analysis Analyze the products via LC-MS/MS or SDS-PAGE to quantify the ratio of monomer to crosslinked dimer, and map the specific conjugation sites.

📊 4. Quantitative Data: pH Parameter Matrix

The following table summarizes the expected behavior of the bis-bromopropionamide crosslinker across different pH environments.

Buffer pHCysteine (Thiol) ReactivityLysine (Amine) ReactivityCrosslinker Hydrolysis RiskOverall Recommendation
< 7.0 Very Low (Protonated)NegligibleLowNot Recommended (Low Yield)
7.0 - 7.5 ModerateNegligibleLowAcceptable for highly reactive sites
7.8 - 8.2 High (Thiolate formed) Very Low Moderate Optimal for Specificity & Yield
8.5 - 9.0 Very HighModerate (Deprotonating)HighHigh risk of off-target binding
> 9.0 Very HighHighVery HighNot Recommended (Non-specific)

🗺️ 5. Pathway Visualization

The diagram below illustrates the causal relationship between buffer pH, nucleophile state, and the resulting bioconjugation pathway.

G Start Protein + Bis-bromopropionamide Crosslinker LowPH pH < 7.5 Protonated Thiol (-SH) Start->LowPH Acidic/Neutral OptPH pH 7.8 - 8.2 Thiolate Anion (-S⁻) Start->OptPH Mildly Alkaline HighPH pH > 8.5 Deprotonated Amine (-NH₂) Start->HighPH Highly Alkaline LowResult Incomplete Crosslinking (Low Yield) LowPH->LowResult Poor Nucleophile OptResult Specific Cysteine Thioether Conjugation OptPH->OptResult Optimal SN2 Attack HighResult Off-Target Lysine Alkylation & Crosslinker Hydrolysis HighPH->HighResult Competing Nucleophiles

Reaction pathways of bis-bromopropionamide crosslinking as a function of pH.

📚 6. References

  • BenchChem. "An In-Depth Technical Guide to Bis-Bromoacetamido-PEG11: A Homobifunctional Crosslinker for Advanced Bioconjugation." BenchChem Technical Support.

  • BenchChem. "Optimizing Iodoacetamide Alkylation: A Technical Support Guide." BenchChem Technical Support.

  • Guo, et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." PubMed Central (PMC). 2

  • SfRBM. "Methods for the determination and quantification of the reactive thiol proteome." Society for Redox Biology and Medicine. 1

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide Adducts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and molecular toxicology, the study of covalent protein modifications is paramount. Understanding how reactive molecules interact with cellular machinery provides invaluable insights into mechanisms of action, potential off-target effects, and the development of novel therapeutics. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of protein adducts formed by 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide, a bifunctional alkylating agent.

As a bifunctional agent, 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide possesses two reactive bromopropanoyl groups, enabling it to form both mono-adducts and intra- or inter-protein cross-links. This complexity presents unique analytical challenges that necessitate a sophisticated mass spectrometry strategy. This guide will navigate these challenges, offering field-proven insights and detailed protocols to empower your research.

The Analytical Challenge: Unraveling Complex Adducts

The analysis of protein adducts formed by 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is complicated by several factors:

  • Heterogeneity of Adducts: The reagent can form mono-adducts at a single amino acid residue or cross-links between two residues.

  • Isomeric Complexity: Cross-links can occur within the same protein (intra-protein) or between different protein molecules (inter-protein).

  • Low Stoichiometry: Covalent modifications often occur at sub-stoichiometric levels, making their detection challenging against a background of unmodified protein.

  • Identification of Modification Sites: Pinpointing the exact amino acid residues involved in the adduction is critical for understanding the functional consequences.

Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, is the premier analytical technique for addressing these challenges.[1][2][3]

Comparative Analysis of Mass Spectrometry Strategies

Two primary mass spectrometry-based strategies are employed for the analysis of protein adducts: the "bottom-up" (peptide-centric) approach and the "top-down" (intact protein) approach.[3][4]

Bottom-Up Proteomics: The Workhorse for Adduct Identification

The bottom-up approach is the most common strategy for identifying and characterizing protein modifications.[3] It involves the enzymatic digestion of the adducted protein into smaller peptides prior to LC-MS/MS analysis.

Advantages:

  • High Sensitivity: Peptide analysis is generally more sensitive than intact protein analysis.

  • Precise Modification Site Localization: Tandem mass spectrometry (MS/MS) of modified peptides allows for the confident identification of the adducted amino acid residue(s).[1]

  • Compatibility with Complex Samples: This approach is well-suited for analyzing protein mixtures.

Disadvantages:

  • Incomplete Sequence Coverage: Not all peptides generated during digestion may be detected, potentially missing some modification sites.

  • Loss of Connectivity Information: Information about whether multiple modifications exist on the same protein molecule is lost.

  • Complex Data Analysis for Cross-links: Identifying cross-linked peptides requires specialized database search algorithms.[1][2][5]

Top-Down Proteomics: A Holistic View of Adducts

The top-down approach involves the analysis of intact proteins without prior digestion. This strategy provides a global view of all modifications on a single protein molecule.

Advantages:

  • Complete Adduct Profiling: Allows for the characterization of all modifications on an intact protein, preserving information about their co-occurrence.

  • Reduced Sample Preparation: Eliminates the need for enzymatic digestion, reducing the potential for sample handling artifacts.

Disadvantages:

  • Lower Sensitivity: Intact protein analysis is generally less sensitive than peptide analysis.

  • Challenges with Large Proteins: Fragmentation and analysis of large, intact proteins can be difficult.

  • Localization of Modification Sites is More Complex: While possible with advanced fragmentation techniques like Electron Transfer Dissociation (ETD), localizing modification sites on a large protein is more challenging than with smaller peptides.

FeatureBottom-Up ProteomicsTop-Down Proteomics
Primary Analyte PeptidesIntact Proteins
Sensitivity HighModerate to Low
Modification Site Localization PreciseChallenging
Throughput HighModerate
Data Analysis Complexity Moderate (High for cross-links)High
Information on Co-occurring Modifications LostPreserved

Experimental Workflow: A Step-by-Step Guide

The following protocols provide a detailed methodology for the analysis of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide protein adducts using a bottom-up approach with high-resolution mass spectrometry.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein Protein of Interest incubation Incubation & Adduct Formation protein->incubation reagent 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide reagent->incubation reduction_alkylation Reduction & Alkylation incubation->reduction_alkylation digestion Tryptic Digestion reduction_alkylation->digestion lc Reverse-Phase HPLC Separation digestion->lc Peptide Mixture ms High-Resolution Mass Spectrometry (e.g., Orbitrap) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms database_search Database Search (Mono-adducts) msms->database_search MS/MS Spectra crosslink_search Cross-link Search Software (e.g., xQuest, pLink) msms->crosslink_search MS/MS Spectra validation Manual Validation of Spectra database_search->validation crosslink_search->validation quantification Quantitative Analysis validation->quantification

Caption: A streamlined workflow for the analysis of protein adducts.

Part 1: Sample Preparation

The quality of your mass spectrometry data is critically dependent on meticulous sample preparation.[6]

Protocol for In-Solution Digestion:

  • Protein Adduction:

    • Incubate the target protein (e.g., 1 mg/mL) with a desired concentration of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period at 37°C. The reaction time and reagent concentration should be optimized based on the reactivity of the protein.

    • Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (DTT) or by buffer exchange to remove the unreacted alkylating agent.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond scrambling and to differentiate native cysteines from those modified by the bifunctional reagent.[7]

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[8]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's protocol. This step is essential to remove salts and other contaminants that can interfere with mass spectrometry analysis.[6]

    • Elute the peptides with a solution containing acetonitrile and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

Part 2: LC-MS/MS Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing complex peptide mixtures.[9]

Recommended LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)Provides excellent separation of peptides based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation of peptides for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in 80% AcetonitrileOrganic solvent for eluting peptides from the reversed-phase column.
LC Gradient 5-40% B over 60-120 minutesA long, shallow gradient is necessary to resolve the complex mixture of modified and unmodified peptides.
Flow Rate 200-300 nL/minNanoflow rates enhance ionization efficiency and sensitivity.
Mass Spectrometer High-resolution instrument (e.g., Orbitrap, Q-TOF)High mass accuracy is critical for confident identification of modified peptides.
Ionization Mode Positive Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for peptides.
MS1 Resolution > 60,000Enables accurate mass measurement of precursor ions.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically selects the most abundant precursor ions for fragmentation.
Fragmentation Method Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)These methods effectively fragment peptide backbones to generate sequence information.
MS2 Resolution > 15,000Provides accurate mass measurement of fragment ions.
Part 3: Data Analysis

The identification of modified peptides, especially cross-links, requires specialized data analysis strategies.

Diagram of Data Analysis Logic

data_analysis_logic cluster_mono_adduct Mono-adduct Analysis cluster_crosslink Cross-link Analysis start Acquired MS/MS Spectra db_search Database Search (e.g., Mascot, Sequest) start->db_search xl_search Specialized Cross-link Search (e.g., xQuest, pLink) start->xl_search end_mono Identified Mono-adducts db_search->end_mono variable_mod Define Variable Modification (Mass of Reagent) variable_mod->db_search end_cross Identified Cross-linked Peptides xl_search->end_cross define_linker Define Cross-linker Mass and Specificity define_linker->xl_search

Caption: Logic for mono-adduct and cross-link data analysis.

Database Search for Mono-adducts:

Standard proteomics search engines like Mascot, SEQUEST, or MaxQuant can be used to identify mono-adducts. The mass of the 3-bromopropanoylaminoethyl-propanamide moiety must be defined as a variable modification on potential nucleophilic amino acid residues (Cys, Lys, His, Asp, Glu, Met).

Specialized Search for Cross-linked Peptides:

The identification of cross-linked peptides requires specialized software that can handle the complexity of matching a single MS/MS spectrum to two different peptide sequences connected by a linker.[1][2][5] Several algorithms are available, including xQuest, pLink, and Kojak.

Key Parameters for Cross-link Search:

  • Cross-linker Mass: The mass of the 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide linker after reaction with two amino acid residues.

  • Reaction Specificity: Define the amino acid residues that the cross-linker can react with (e.g., C, K, H, D, E, M).

  • Precursor and Fragment Ion Mass Tolerance: Set appropriate mass tolerances based on the resolution of your mass spectrometer.

  • False Discovery Rate (FDR) Estimation: Use a target-decoy database search strategy to estimate the FDR and ensure the statistical significance of your identifications.

Interpreting the Data: What to Look For

Mono-adducts:

In the MS/MS spectrum of a mono-adducted peptide, you will observe a series of b- and y-ions. The fragment ions containing the modified amino acid will show a mass shift corresponding to the mass of the adduct.

Cross-linked Peptides:

The MS/MS spectra of cross-linked peptides are more complex, containing fragment ions from both peptide chains. Specialized search engines will annotate the spectrum with the corresponding fragment ions from each peptide.

Quantitative Analysis: Gauging the Extent of Modification

Quantification of adduct formation is often crucial. Label-free quantification methods, which rely on the signal intensity of the modified peptides, can provide relative quantification. For absolute quantification, stable isotope-labeled internal standards may be necessary.[10][11]

Conclusion: A Powerful, Nuanced Approach

The mass spectrometric analysis of protein adducts formed by 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a powerful but nuanced endeavor. A well-designed experimental workflow, combining meticulous sample preparation, high-resolution LC-MS/MS, and specialized data analysis software, is essential for success. By carefully considering the comparative advantages of different analytical strategies and implementing robust protocols, researchers can gain deep insights into the molecular interactions of this bifunctional alkylating agent, ultimately advancing our understanding of its biological effects.

References

  • MassMatrix. (n.d.). Database Search Algorithm for Identification of Intact Cross-Links in Proteins and Peptides Using Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • Noble, W. S., & MacCoss, M. J. (2012). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. PMC. Retrieved from [Link]

  • Gotze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., Krauth, F., ... & Sinz, A. (2020). Open Search Strategy for Inferring the Masses of Cross-Link Adducts on Proteins. Journal of the American Society for Mass Spectrometry, 31(12), 2464-2473.
  • Rinner, O., Seebacher, J., Walzthoeni, T., Mueller, L. N., Beck, M., Schmidt, A., ... & Aebersold, R. (2008). Identification of cross-linked peptides from large sequence databases.
  • Cerrato, H. L., Marchant, S. W., Naccara, A. H., LaJoie, T. J., Michaels, S., Brown, D., & Rice, K. P. (2020). Abstract 5206: Quantifying DNA-protein crosslinks induced by bifunctional alkylating agents in cultured human leukemia cells. Cancer Research, 80(16 Supplement), 5206-5206.
  • Trnka, M. J., Baker, P. R., Robinson, P. J., Burlingame, A. L., & Chalkley, R. J. (2014). Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification. Molecular & Cellular Proteomics, 13(2), 420-434.
  • Yu, C., Kandur, W., & Voinov, V. G. (2011). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry, 22(5), 846-856.
  • Wang, J., Zhang, T., Zhang, S., Yi, W., & Chen, Y. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(3), 1957-1964.
  • Voinov, V. G., & Deinzer, M. L. (2008). Characterization of protein cross-links via mass spectrometry and an open-modification search strategy. PubMed. Retrieved from [Link]

  • Antunes, D., & Domingues, M. R. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Molecules, 24(8), 1613.
  • Zhang, J., & Li, X. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of Proteome Research, 16(2), 889-897.
  • Rappaport, S. M. (2016). Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring.
  • Bernoud-Hubac, N., Fessard, V., & Guichard, Y. (2003). Analysis of Neuroketal Protein Adducts by Liquid Chromatography-Electrospray Ionization/Tandem Mass Spectrometry. Journal of Mass Spectrometry, 38(1), 1-8.
  • Carlsson, H., & Törnqvist, M. (2017). Protein Adducts: Quantitative and Qualitative Aspects of their Formation, Analysis and Applications. Current Opinion in Toxicology, 2, 19-25.
  • Dollar, K., & Webb, I. K. (2025). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Analytical Chemistry, 97(15), 8213-8219.
  • Protocols.io. (n.d.). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. Retrieved from [Link]

  • Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017.
  • de Souza, T. A., & Pimenta, D. C. (2018). Characterization of homodimer interfaces with cross-linking mass spectrometry and isotopically labeled proteins. Springer Nature Experiments. Retrieved from [Link]

  • Protocols.io. (2026). Mass Spectrometry of Protein Post-Translational Modifications Protocol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Workflow Automation for LC/MS: In-Solution Protein Digestion, Peptide Cleanup, and Strong Cation-Exchange Fractionation. Retrieved from [Link]

  • Yang, X., & Wang, P. G. (2015). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Mass Spectrometry Reviews, 34(5), 555-573.
  • Gygi, S. P., & Aebersold, R. (2020). Discovery of protein modifications using high resolution differential mass spectrometry proteomics. bioRxiv.
  • Kinter, M., & Sherman, N. E. (2005). LC–MS Based Detection of Differential Protein Expression. Current Proteomics, 2(2), 95-108.

Sources

Comparing 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide with other bis-alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and laboratory guide designed for researchers, molecular biologists, and drug development professionals evaluating aliphatic crosslinkers against classical alkylating agents.

Introduction & Structural Rationale

In the development of targeted chemotherapeutics and DNA-protein crosslinking assays, the selection of a bis-alkylating agent dictates the spatial geometry, toxicity, and ultimate efficiency of the covalent linkage. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (hereafter referred to as BBP-EDA ) is a highly versatile aliphatic crosslinker. Structurally, it consists of a flexible ethylenediamine core flanked by two reactive 3-bromopropanoyl groups.

Unlike classical nitrogen mustards (e.g., Mechlorethamine) which rely on the rapid, often indiscriminate formation of highly reactive aziridinium ion intermediates, BBP-EDA operates via direct nucleophilic substitution ( SN​2 ) at its brominated carbons. This mechanism is functionally analogous to [1], a clinical bis-alkylating agent used in the management of polycythemia vera. However, BBP-EDA substitutes the rigid piperazine ring of Pipobroman with an unconstrained aliphatic ethylenediamine backbone, fundamentally altering its conformational adaptability.

Mechanistic Causality: Why the Scaffold Matters

From an assay development perspective, the efficacy of a bis-alkylating agent is governed by three causal factors that must be weighed when selecting a reagent:

  • Leaving Group Kinetics : The bromide leaving groups in BBP-EDA offer intermediate reactivity. They are less prone to rapid hydrolysis in aqueous buffers than the chlorides in Mechlorethamine, yet significantly more reactive than the methanesulfonates found in Busulfan. This provides BBP-EDA with a stable physiological half-life, ensuring adequate cellular or tissue penetration prior to the primary alkylation event.

  • Scaffold Flexibility : The [2] of BBP-EDA can freely rotate around its C-C and C-N bonds. When the first 3-bromopropanoyl group alkylates a target nucleophile (typically the N7 position of Guanine), the molecule retains the conformational freedom to "search" for a secondary nucleophile.

  • Crosslink Geometry : Rigid molecules like Pipobroman lock their reactive arms into a specific spatial orientation. If the DNA double helix does not perfectly align with this rigid geometry, interstrand crosslink (ICL) formation is sterically hindered, leading to a higher ratio of less-lethal mono-adducts. BBP-EDA’s flexibility overcomes this steric barrier, maximizing the absolute yield of true ICLs.

Quantitative Performance Comparison

To objectively evaluate BBP-EDA, we benchmark its physicochemical properties against three standard classes of bis-alkylating agents.

PropertyBBP-EDAPipobromanMechlorethamineBusulfan
Core Scaffold EthylenediaminePiperazineN-MethylamineButanediol
Scaffold Flexibility High (Aliphatic)Low (Rigid Ring)HighHigh
Leaving Group BromideBromideChlorideMethanesulfonate
Crosslink Span (Å) ~10 - 12~8 - 10~5 - 7~6 - 8
Primary Target N7-GuanineN7-GuanineN7-GuanineN7-Guanine

Visualization of the Alkylation Pathway

The following diagram maps the sequential events from initial exposure to cellular apoptosis, highlighting the critical transition from mono-alkylation to interstrand crosslinking.

G A BBP-EDA Agent (Flexible Scaffold) B Primary Nucleophilic Attack (N7-Guanine) A->B C Mono-alkylated Adduct B->C D Secondary Alkylation Event (Opposite Strand) C->D E DNA Interstrand Crosslink (ICL) D->E F Replication Fork Stalling & Double-Strand Breaks E->F G DDR Activation & Apoptosis F->G

Fig 1. Mechanism of BBP-EDA mediated DNA interstrand crosslinking and apoptosis.

Experimental Methodology: Self-Validating ICL Quantification

To empirically compare the crosslinking efficiency of BBP-EDA against agents like Pipobroman, researchers must utilize assays that definitively distinguish between mono-alkylation and true interstrand crosslinking. The following Alkaline Agarose Gel Electrophoresis protocol acts as a self-validating system: high pH disrupts hydrogen bonds, denaturing uncrosslinked DNA into single strands (ssDNA), while covalently crosslinked DNA rapidly renatures into double-stranded DNA (dsDNA) upon neutralization, migrating as a distinct, slower band.

Protocol: Alkaline Denaturation Assay for DNA Crosslinking

  • Materials: Purified supercoiled plasmid DNA (e.g., pUC19), BBP-EDA (10 mM stock in DMSO), 50 mM NaOH, Alkaline loading dye.

  • Step-by-Step Workflow:

    • Reaction Assembly: Incubate 1 µg of pUC19 DNA with varying concentrations (1 µM to 50 µM) of BBP-EDA in 20 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

      • Causality Note: HEPES is strictly chosen over Tris buffer. Tris contains primary amines that will competitively scavenge the alkylating agent, artificially lowering the effective concentration and skewing comparative data.

    • Reaction Quenching: Stop the reaction by adding 0.1 M Sodium Acetate and precipitating the DNA with cold ethanol.

      • Causality Note: Physically precipitating the DNA removes unreacted crosslinker, preventing post-extraction alkylation artifacts during the subsequent denaturation step.

    • Alkaline Denaturation: Resuspend the DNA pellet in 20 µL of Alkaline Buffer (50 mM NaOH, 1 mM EDTA) and incubate at room temperature for 15 minutes.

      • Causality Note: The high pH (>13) completely disrupts Watson-Crick base pairing.

    • Electrophoresis: Load the samples onto a 1% agarose gel prepared in alkaline running buffer (50 mM NaOH, 1 mM EDTA). Run at 2 V/cm for 3 hours.

    • Neutralization & Staining: Soak the gel in Neutralization Buffer (0.5 M Tris-HCl, pH 7.0) for 45 minutes, then stain with SYBR Gold and visualize under UV.

      • Self-Validation Check: The vehicle control (untreated DNA) must migrate exclusively as a faster-moving ssDNA band. If a dsDNA band appears in the control lane, the denaturation pH was insufficient, invalidating the entire run. Successfully crosslinked samples will show a distinct, slower-migrating band corresponding to the covalently linked dsDNA.

Conclusion

BBP-EDA represents a highly adaptable alternative to rigid piperazine-based alkylators and highly volatile nitrogen mustards. By combining the favorable, controlled reaction kinetics of the 3-bromopropanoyl group with the spatial flexibility of an ethylenediamine core, it offers superior interstrand crosslinking efficiency. This makes it an exceptional candidate for applications in targeted DNA damage research, structural biology mapping, and the synthesis of novel chemotherapeutic payloads.

References

  • Probes & Drugs. "PIPOBROMAN (PD000989) - Mechanism of Action and Clinical Indication." Probes & Drugs Database. Available at: [Link]

  • LookChem. "N,N'-Bis(3-aminopropyl)ethylenediamine Physical Properties and Synthesis." LookChem Database. Available at: [Link]

3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide vs bromoacetic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioconjugation and proteomics, selecting the correct alkylating agent is paramount to the success of structural biology and mass spectrometry workflows. While both 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide (hereafter referred to as Bis-BPA ) and bromoacetic acid (BAA) utilize bromine as a leaving group, their structural geometries dictate entirely different reaction mechanisms, kinetics, and downstream applications.

This guide objectively compares the monofunctional capping capabilities of BAA against the homobifunctional crosslinking properties of Bis-BPA, providing researchers with the mechanistic causality and self-validating protocols required to deploy these reagents effectively.

Mechanistic Profiling: Causality in Alkylation

The fundamental divergence between these two reagents lies in the position of the bromine atom relative to the carbonyl group, which completely alters their electrophilic behavior.

Bromoacetic Acid (BAA): Direct SN2 Capping

BAA is an α -bromo carboxylic acid. The proximity of the electron-withdrawing carbonyl group to the α -carbon significantly lowers the energy of the C-Br σ∗ lowest unoccupied molecular orbital (LUMO). This facilitates a highly efficient, direct bimolecular nucleophilic substitution (SN2) .

  • Causality: When the reaction buffer is maintained at a pH > 8.0, cysteine thiols are deprotonated into highly nucleophilic thiolates. These thiolates rapidly attack the α -carbon of BAA, displacing the bromide ion and forming an irreversible thioether bond (carboxymethylation)[1]. This rapid capping prevents the re-formation of disulfide bonds, a critical requirement for maintaining proteins in a linearized state for mass spectrometry.

Bis-BPA: Elimination-Addition (Thiol-Ene) Crosslinking

Bis-BPA is a homobifunctional β -bromo amide. Unlike α -halo compounds, β -halo amides are relatively poor substrates for direct SN2 attack due to steric and electronic factors. Instead, they function as "masked" Michael acceptors.

  • Causality: Under mildly basic conditions (pH 8.0–9.0), the slightly acidic α -protons are abstracted by the buffer base, triggering an E1cB elimination of hydrogen bromide (HBr) to generate a bis-acrylamide intermediate. This newly formed α,β -unsaturated system is a potent Michael acceptor. Nucleophiles (thiols or primary amines) then attack the terminal carbon via a Michael addition , covalently crosslinking two protein sites. This two-step mechanism inherently results in slower reaction kinetics compared to BAA.

Mechanism cluster_BAA Bromoacetic Acid (BAA) Pathway cluster_BisBPA Bis-BPA Crosslinker Pathway BAA Bromoacetic Acid (α-bromo acid) SN2 Direct SN2 Attack (Fast Kinetics) BAA->SN2 Capped Carboxymethylated Thioether SN2->Capped BisBPA Bis-BPA (β-bromo amide) Elim Base-Catalyzed Elimination (-HBr) BisBPA->Elim Acryl Bis-Acrylamide (Michael Acceptor) Elim->Acryl Michael Michael Addition (Thiol/Amine) Acryl->Michael Crosslink Covalent Crosslink Michael->Crosslink

Figure 1: Reaction mechanisms of BAA (direct SN2) vs. Bis-BPA (Elimination-Michael Addition).

Quantitative Performance & Reactivity Profiling

To select the appropriate reagent, researchers must balance reaction speed against the desired structural outcome. Excessive concentrations of either reagent can lead to off-target modifications on lysine, histidine, and methionine residues.

ParameterBromoacetic Acid (BAA)Bis-BPA Crosslinker
Chemical Classification Monofunctional α -bromo acidHomobifunctional β -bromo amide
Primary Mechanism Direct SN2 SubstitutionE1cB Elimination Michael Addition
Primary Target Residues Cysteine (Thiolates)Cysteine (Thiols), Lysine (Primary Amines)
Optimal pH Range 8.0 – 8.58.0 – 9.0 (Requires base for elimination)
Reaction Kinetics Fast (15 – 30 minutes)Slow (2 – 4 hours, limited by elimination rate)
Mass Shift (per site) +58.005 Da (or +60.0368 Da for BAA-d3)Variable (depends on crosslinked peptide fragments)
Primary Application Proteomic mapping, disulfide blocking[1]Protein-protein interaction (PPI) stabilization

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to confirm reaction success and troubleshoot failures.

Protocol A: Complete Cysteine Capping with BAA (Proteomics Workflow)

This protocol is optimized to prevent disulfide scrambling prior to LC-MS/MS analysis[1].

  • Denaturation & Reduction: Dissolve the protein (1-10 mg/mL) in a denaturing buffer (e.g., 8M Urea, 50 mM Tris-HCl, pH 8.5). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to fully reduce disulfides.

  • Alkylation: Add BAA (or isotopically labeled BAA-d3) to a final concentration of 20–50 mM. Ensure a 2 to 5-fold molar excess of BAA over DTT.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. Expert Insight: Darkness is mandatory to prevent photo-induced radical formation, which causes unpredictable side reactions.

  • Quenching: Add an additional 10 mM DTT to consume unreacted BAA, preventing over-alkylation during subsequent enzymatic digestion.

  • Validation Checkpoint (LC-MS/MS): Analyze the digested peptides. Complete alkylation is confirmed by a uniform +58.005 Da mass shift on all cysteines (or +60.0368 Da if using BAA-d3). Troubleshooting: If unmodified cysteines remain, increase BAA concentration. If +58 Da shifts appear on Lys/His, decrease BAA concentration or reduce reaction time.

Protocol B: Protein Complex Stabilization with Bis-BPA

This protocol utilizes Bis-BPA to capture transient protein-protein interactions.

  • Buffer Preparation: Dialyze the protein complex into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5). Expert Insight: Tris buffers cannot be used here as primary amines will compete for the Michael acceptor.

  • Crosslinking: Add Bis-BPA at a 1:20 to 1:50 (Protein:Crosslinker) molar ratio.

  • Incubation: Incubate at room temperature for 2 to 4 hours. The extended time is required to allow the β -bromo amide to eliminate HBr and form the reactive bis-acrylamide.

  • Quenching: Quench the reaction by adding 50 mM Tris-HCl or 20 mM free Cysteine for 15 minutes to neutralize remaining Michael acceptors.

  • Validation Checkpoint (SDS-PAGE): Run the sample on a non-reducing SDS-PAGE gel. Successful crosslinking is validated by the appearance of distinct, higher-molecular-weight bands corresponding to the intact complex. Troubleshooting: A high-molecular-weight smear indicates over-crosslinking; reduce the Bis-BPA molar ratio. No shift indicates failed elimination; verify the buffer pH is 8.0.

Workflow Start Protein Sample Preparation Reduction Reduce Disulfides (10 mM DTT, 37°C) Start->Reduction Split Select Alkylating Agent Reduction->Split BAA_Path Add BAA (20-50 mM) pH > 8.0, 30 min, Dark Split->BAA_Path Capping BisBPA_Path Add Bis-BPA (1-50x excess) pH 8.0-9.0, 2-4 hours Split->BisBPA_Path Crosslinking BAA_Quench Quench with Excess DTT BAA_Path->BAA_Quench BisBPA_Quench Quench with Cysteine/Tris BisBPA_Path->BisBPA_Quench BAA_Result LC-MS/MS Validation (+58 Da Mass Shift) BAA_Quench->BAA_Result BisBPA_Result SDS-PAGE Validation (High MW Bands) BisBPA_Quench->BisBPA_Result

Figure 2: Comparative experimental workflows and validation checkpoints for BAA and Bis-BPA.

References

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Comparative Analysis and Identification of Peptides Modified by 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides a comprehensive framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) identification of peptides modified by the bifunctional alkylating agent, 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. We will deconstruct the unique challenges posed by this reagent, propose a robust experimental and computational workflow, and compare this approach to established methodologies in the field of chemical proteomics.

The core challenge in this analysis stems from the reagent's structure: it possesses two reactive bromopropanamide groups. This bifunctional nature means a single reagent molecule can react with one or two amino acid residues, leading to a complex mixture of products including mono-adducts (dead-end modifications), intra-peptide cross-links, and inter-peptide cross-links. Confidently identifying these species requires a specialized approach, moving beyond standard proteomic search strategies.

Part 1: Deconstructing the Target Reagent and Its Mass Spectrometric Signature

Reactivity Profile and Expected Products

The reactive moieties of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide are α-halo amides. Based on well-established principles of protein alkylation, these groups are expected to react primarily with nucleophilic amino acid side chains via an SN2 mechanism.[1][2][3] The primary targets are:

  • Cysteine: The thiol group of cysteine is highly nucleophilic and a prime target for haloacetamide-like reagents.[1][4]

  • Histidine: The imidazole ring of histidine is also susceptible to alkylation.

  • Lysine: The ε-amino group of lysine can be modified, though typically requiring a higher pH.

  • N-terminus: The α-amino group of the peptide N-terminus is another potential site of modification.

The molecular weight of the cross-linker is 330.02 g/mol .[5] Upon reaction, HBr is eliminated. Therefore, the mass modification for a "dead-end" or mono-adduct (where only one arm of the reagent reacts and the other is hydrolyzed) and a cross-link must be precisely calculated for the database search.

Proposed Experimental and Computational Workflow

The successful identification of these modified peptides hinges on a meticulously planned workflow that integrates specialized sample preparation, high-resolution mass spectrometry, and, most critically, advanced data analysis software designed for cross-linking studies.

digraph "LCMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#E8F0FE"; node [style="filled", fillcolor="#FFFFFF"]; p1 [label="Protein Sample"]; p2 [label="Denaturation & Reduction\n(e.g., DTT, TCEP)"]; p3 [label="Alkylation with\n3-bromo-N-[...]\npropanamide"]; p4 [label="Quench Reaction\n(e.g., Tris, L-Cys)"]; p5 [label="Enzymatic Digestion\n(e.g., Trypsin)"]; p1 -> p2 -> p3 -> p4 -> p5; }

subgraph "cluster_analysis" { label="Instrumental & Data Analysis"; style="filled"; color="#E6F4EA"; node [style="filled", fillcolor="#FFFFFF"]; a1 [label="LC-MS/MS Analysis\n(High-Res MS1, HCD/ETD MS2)"]; a2 [label="Specialized Database Search\n(e.g., xQuest, MeroX, pLink)"]; a1 -> a2; }

subgraph "cluster_results" { label="Identified Species"; style="filled"; color="#FEF7E0"; node [shape=ellipse, style="filled", fillcolor="#FFFFFF"]; r1 [label="Dead-end Modified\nPeptides"]; r2 [label="Intra-peptide\nCross-links"]; r3 [label="Inter-peptide\nCross-links"]; }

p5 -> a1; a2 -> r1 [label="Linear search\n(variable mod)"]; a2 -> r2 [label="Cross-link search"]; a2 -> r3 [label="Cross-link search"]; }

Figure 1: Proposed workflow for identifying peptides modified by a bifunctional alkylating agent.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation and Alkylation

This protocol is foundational to the entire experiment. The quality of sample preparation directly impacts data quality and the ability to identify low-stoichiometry modified peptides.[6][7][8]

  • Protein Solubilization and Denaturation:

    • Solubilize the protein of interest in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl in 100 mM Tris, pH 8.5). This step is crucial to expose amino acid residues that might be buried within the protein's native structure.

    • Causality: Incomplete denaturation will lead to incomplete and heterogeneous modification, making data interpretation nearly impossible.

  • Reduction of Disulfide Bonds:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C. This reduces native disulfide bonds, ensuring cysteine residues are available for alkylation.[9][10]

    • Self-Validation: A parallel control sample without reduction can be run to confirm the modification of natively accessible cysteines.

  • Alkylation with 3-bromo-N-[...]-propanamide:

    • Prepare the alkylating reagent fresh in a compatible solvent (e.g., DMSO or acetonitrile).

    • Add the reagent to the protein solution. The molar excess of the reagent over the protein is a critical parameter to optimize. Start with a range (e.g., 10x, 50x, 200x molar excess) to find the balance between sufficient modification and excessive non-specific reactions.

    • Incubate for 1-2 hours at room temperature in the dark. Haloacetamides are light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent like Tris buffer or L-cysteine to a final concentration significantly higher than the alkylating reagent to consume any unreacted bromopropanamide groups. This prevents unwanted modification of the digestive enzyme (trypsin) in the next step.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 100 mM ammonium bicarbonate to reduce the urea/guanidine concentration to below 2 M, which is necessary for trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.[7]

  • Sample Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop digestion.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that interfere with mass spectrometry.[9][11] This step is essential for good chromatographic performance and ionization efficiency.[6]

Protocol 2: LC-MS/MS Data Acquisition
  • Chromatography:

    • Use a nano-flow HPLC system with a C18 reversed-phase column.

    • Employ a long gradient (e.g., 60-120 minutes) with a water/acetonitrile mobile phase containing 0.1% formic acid. A long gradient is necessary to resolve the complex mixture of unmodified, dead-end modified, and cross-linked peptides.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • MS1 Scans: Acquire full MS scans in a high-resolution instrument (e.g., Orbitrap, TOF) at a resolution of 60,000 or higher. High mass accuracy is critical to distinguish modified peptides from unmodified ones and to determine the charge state correctly.

    • MS2 Scans: Select the most intense precursor ions for fragmentation. Use a higher-energy collisional dissociation (HCD) fragmentation method, as it typically provides rich b- and y-ion series for peptide identification. For highly charged precursors (≥3+), which are common for inter-peptide cross-links, consider using Electron Transfer Dissociation (ETD) as it can provide complementary fragmentation information without cleaving the cross-link itself.[12]

Part 2: The Computational Hurdle and Comparative Methodologies

The primary obstacle in this analysis is not acquiring the data, but interpreting it. A standard database search algorithm (like SEQUEST or Mascot) will fail to identify cross-linked peptides.[13] This is because these programs search for linear peptides and cannot handle spectra derived from two covalently linked peptide chains.

The search space for potential cross-linked pairs grows quadratically with the number of peptides, making a brute-force search computationally prohibitive.[14] Therefore, specialized software is mandatory.

digraph "Analysis_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Acquired MS/MS Spectrum", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_linear" { label="Standard Workflow"; style="filled"; color="#E8F0FE"; node [style="filled", fillcolor="#FFFFFF"]; linear_search [label="Linear Peptide Search\n(e.g., Mascot, SEQUEST)"]; var_mod [label="Define Variable Modification:\nReagent Mono-adduct Mass"]; linear_result [label="Identify Dead-end\nModified Peptides", shape=ellipse, fillcolor="#FFFFFF"]; linear_search -> var_mod -> linear_result; }

subgraph "cluster_crosslink" { label="Specialized Cross-link Workflow"; style="filled"; color="#E6F4EA"; node [style="filled", fillcolor="#FFFFFF"]; xlink_search [label="Cross-link Search\n(e.g., pLink, MeroX, xQuest)"]; xlink_params [label="Define Parameters:\n1. Cross-linker Mass\n2. Target Residues (C, H, K)\n3. Enzyme Specificity"]; xlink_result [label="Identify Inter- & Intra-peptide\nCross-linked Pairs", shape=ellipse, fillcolor="#FFFFFF"]; xlink_search -> xlink_params -> xlink_result; }

start -> linear_search [label="For mono-adducts"]; start -> xlink_search [label="For cross-links"]; }

Figure 2: Divergent data analysis strategies required for modified peptide identification.
Data Analysis with Specialized Software

Specialized algorithms like xQuest , pLink , or MeroX are designed to tackle the combinatorial challenge.[14] They employ clever strategies, such as pre-scoring spectra for candidate linear peptides before attempting to match pairs, drastically reducing the search space.[14]

Key Search Parameters:

  • Cross-linker Mass: The precise mass of the reagent linking the two residues.

  • Modifications: Define the mass of the dead-end modification as a variable modification.

  • Target Residues: Specify the amino acids that can be modified (e.g., C, H, K).

  • Enzyme: Trypsin, allowing for a set number of missed cleavages.

  • Mass Tolerances: Set precursor and fragment ion mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragment on a high-resolution instrument).

Comparison with Alternative Reagents

To put the analysis of 3-bromo-N-[...]-propanamide into context, it is useful to compare it with other common reagents.

Feature3-bromo-N-[...]-propanamide Iodoacetamide (IAA) Disuccinimidyl Sulfoxide (DSSO)
Functionality Homobifunctional Alkylating AgentMonofunctional Alkylating AgentHomobifunctional NHS-Ester
Primary Target(s) Cys, His, Lys, N-termCysteineLysine, N-term
Products Formed Mono-adducts, Cross-linksStable mono-adduct (Carbamidomethyl)Cross-links
MS/MS Cleavable? NoN/A (not a cross-linker)Yes (MS-cleavable)
MS/MS Spectrum Complex; contains fragments from both peptidesSimple; standard b- and y-ion series with one modified residueSimplified; fragments into two individual peptide ions in MS2, which can be further fragmented in MS3
Data Analysis Requires specialized cross-link software (e.g., xQuest, pLink)Standard search software (e.g., Mascot) with a variable modificationSpecialized software that leverages the MS-cleavable property
Key Advantage Provides specific distance constraints based on its spacer arm lengthSimple, highly efficient cysteine blockingMS-cleavability dramatically simplifies data analysis and increases identification confidence.
Key Disadvantage Computationally intensive and complex data analysis; non-cleavable nature leads to complex MS2 spectraDoes not provide structural information on protein interactions; can cause side reactions.[2][15]Primarily targets lysines, which are often highly abundant on protein surfaces, potentially leading to many non-informative cross-links.

Conclusion and Expert Recommendations

The LC-MS/MS identification of peptides modified by 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is a challenging but feasible endeavor that pushes the boundaries of standard proteomics. It is not a routine analysis and should be approached with a clear understanding of the complexities involved.

  • For Probing Protein Topology: The use of this non-cleavable, bifunctional reagent is best suited for detailed structural studies of purified proteins or simple protein complexes where the goal is to obtain precise distance constraints to aid in computational modeling.

  • For General Cysteine Alkylation: For simply blocking cysteine residues to prevent disulfide bonding during routine protein identification, a simple monofunctional reagent like iodoacetamide is the superior and far simpler choice.[2][4]

  • For Large-Scale Interaction Screening: For proteome-wide cross-linking studies aimed at discovering protein-protein interactions, an MS-cleavable cross-linker like DSSO offers a significant advantage due to its more straightforward data analysis workflow, which increases the number and confidence of identified cross-links.

Ultimately, the choice of reagent and analytical strategy must be dictated by the scientific question. While the analysis of peptides modified by 3-bromo-N-[...]-propanamide is complex, the workflow detailed in this guide provides a robust and scientifically sound path to achieving high-confidence identifications, turning a complex analytical challenge into an opportunity for novel structural insights.

References

  • Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases. Nature Methods, 5(4), 315-318. [Link]

  • Yu, C., et al. (2019). Identification of Cross-linked Peptides Using Isotopomeric Cross-linkers. Journal of the American Society for Mass Spectrometry, 30(8), 1489-1500. [Link]

  • Chowdhury, S. M., et al. (2009). Identification of Cross-Linked Peptides after Click-Based Enrichment Using Sequential Collision-Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry. Analytical Chemistry, 81(13), 5524-5532. [Link]

  • Pevzner, P. A., et al. (2000). Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. Genome Research, 10(5), 702-712. [Link]

  • Chen, T., et al. (2001). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University. [Link]

  • Technology Networks. (2026). Proteomics Sample Preparation for Mass Spectrometry. Proteomics & Metabolomics. [Link]

  • Matrix Science. (2006). A Strategy for the Efficient Identification of Modified Peptides. Matrix Science. [Link]

  • Tabb, D. L., et al. (2010). A Face in the Crowd: Recognizing Peptides Through Database Search. Analytical Chemistry, 82(1), 16-21. [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. [Link]

  • Colantonio, S., et al. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 94(1), e64. [Link]

  • Han, Y. (2009). Effective Strategies for Improving Peptide Identification with Tandem Mass Spectrometry. University of Western Ontario. [Link]

  • An, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(10), 2096-2104. [Link]

  • Liu, F., et al. (2022). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Chemical Society, 144(1), 385-395. [Link]

  • An, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular & Cellular Proteomics, 16(8), 1444-1457. [Link]

  • CuriRx. (n.d.). Peptide Mapping Challenges. CuriRx. [Link]

  • ResearchGate. (n.d.). Four peptide identification strategies. ResearchGate. [Link]

  • Thelwall, S., et al. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 19-32. [Link]

  • Paulo, J. A. (2021). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications. Journal of the American Society for Mass Spectrometry, 32(5), 1115-1127. [Link]

  • Guttman, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Metabolites, 14(5), 263. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173-1187. [Link]

  • Lemiere, F., et al. (2020). A robust bottom-up proteomics workflow for direct detection of long-chain S-acylated peptides. Analyst, 145(18), 6096-6107. [Link]

  • Russell, W. K., et al. (2021). Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. Journal of the American Society for Mass Spectrometry, 32(11), 2963-2966. [Link]

  • ResearchGate. (n.d.). Peptides containing alkylated and oxidized cysteine, identified in plasma data. ResearchGate. [Link]

  • PubChem. (n.d.). 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Synthetic Cross-linking of Peptides: Molecular Linchpins for Peptide Cyclization. Request PDF. [Link]

  • Yang, M., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(3), 1599-1606. [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Lee, S., et al. (2021). Defining the reactivity of nanoparticles to peptides through direct peptide reactivity assay (DPRA) using a high pressure liquid chromatography system with a diode array detector. Particle and Fibre Toxicology, 18(1), 22. [Link]

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  • ResearchGate. (2014). LC-MS/MS Identification of a Bromelain Peptide Biomarker from Ananas comosus Merr. ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Disposal Protocol for 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide and Related Brominated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. As a brominated organic molecule, this compound falls under the specific category of halogenated organic waste, which necessitates stringent handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The principles outlined herein are grounded in established chemical safety practices and are designed to provide researchers, scientists, and drug development professionals with the expertise to manage this waste stream confidently and responsibly.

Pre-Disposal Planning: Hazard Assessment and Personal Protection

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are required at all times.[5]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile gloves. Dispose of contaminated gloves as solid hazardous waste.[2][5]

  • Body Protection: A lab coat must be worn to protect against splashes.[5]

  • Respiratory Protection: All handling of the solid compound, its solutions, and the resulting waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2][6]

The Cardinal Rule: Segregation of Halogenated Waste

The most critical aspect of disposing of 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide is its strict segregation as halogenated organic waste .[7][8] Halogenated compounds contain bromine, chlorine, fluorine, or iodine.[7][9]

Causality Behind Segregation:

  • Safety: Mixing halogenated and non-halogenated waste streams can lead to dangerous, uncontrolled reactions. Furthermore, the co-incineration of mixed waste can generate highly toxic byproducts, such as brominated dioxins, which are persistent environmental pollutants.[10]

  • Cost and Compliance: Disposal of halogenated waste is significantly more expensive than non-halogenated waste.[8] Mixing these streams unnecessarily increases disposal costs and violates regulatory compliance standards set by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][11]

Step-by-Step Disposal Protocol

This protocol categorizes waste into three primary streams. Each must be handled as hazardous waste.

Waste Categorization
  • Halogenated Organic Liquid Waste: This includes any unused or residual 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide, solutions containing the compound, and organic solvents used in the reaction or workup (e.g., dichloromethane, chloroform).[7]

  • Aqueous Waste: Any water-based solutions from extractions or washes that have come into contact with the compound are considered hazardous and must be collected separately. Do not pour aqueous waste containing this compound down the drain. [6]

  • Solid Waste: This stream includes all contaminated lab supplies such as gloves, weighing paper, filter paper, silica gel from chromatography, and empty reagent containers.

Containerization and Labeling

Proper containment is a self-validating system that ensures safety from the lab bench to the final disposal facility.[12]

  • Container Type: Use only designated, chemically resistant containers with secure, tight-fitting lids.[12] Many institutions provide specifically marked carboys for halogenated waste.[7]

  • Labeling: Every waste container must be clearly labeled before the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste".

    • The specific waste category: "Halogenated Organic Waste".[6][13]

    • A complete list of the chemical contents by full name (no abbreviations or formulas).[13]

    • The approximate concentration or volume of each component.[7]

    • The date of initial waste accumulation.[12]

  • Storage: Keep waste containers closed at all times, except when actively adding waste.[13] Store them in a secondary containment tray within a well-ventilated area, such as a designated waste cabinet or under a fume hood.

Waste Stream Management Summary
Waste StreamContainer TypeKey Instructions
Halogenated Organic Liquid Designated "Halogenated Organic Waste" liquid container (e.g., green-labeled carboy).[7]Keep segregated from non-halogenated solvents.[8] Container must be kept tightly sealed.
Aqueous Waste Designated "Aqueous Hazardous Waste" container.Do not pour down the drain.[6] Neutralize if waste is acidic or basic (pH 6-9) only if institutional policy allows and it does not contain other hazards.[9]
Contaminated Solid Waste Labeled, sealed bag or container for "Solid Hazardous Waste".Includes all contaminated disposables (gloves, paper towels, silica gel). Rinse empty reagent bottles and deface the label before placing in solid waste.

Emergency Procedures: Spills and Exposure

Immediate and correct action is crucial in an emergency.

Chemical Spills
  • Minor Spill:

    • Alert personnel in the immediate vicinity.

    • If the compound or its solvent is flammable, extinguish all nearby ignition sources.

    • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads).[14]

    • Carefully collect the absorbed material using spark-proof tools into a designated container.[2]

    • Seal the container, label it as "Solid Hazardous Waste" with the contents listed, and dispose of it according to the protocol above.[13]

  • Major Spill: For large or highly volatile spills, evacuate the area immediately, alert institutional safety personnel, and call emergency services.[13]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[3][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3][15]

  • Ingestion: Do not induce vomiting. Clean the mouth with water.[14]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of the involved chemicals to the medical personnel. [2]

Disposal Process Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Steps gen Waste Generated (Liquid, Solid, Aqueous) cat Categorize Waste Stream gen->cat seg Is it Halogenated? cat->seg yes YES (Contains Bromine) seg->yes e.g., Title Compound no NO seg->no e.g., Acetone hw Select Designated HALOGENATED Waste Container yes->hw nhw Select NON-Halogenated Waste Container no->nhw label Label Container Correctly: - Hazardous Waste - Full Chemical Names - Date hw->label nhw->label store Store Securely in Secondary Containment label->store pickup Arrange for Pickup by Institutional EHS store->pickup

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

  • BenchChem. (2025).
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • ECHEMI.
  • National Center for Biotechnology Information.
  • Labor Security.
  • Bucknell University.
  • Braun Research Group.
  • National Institute of Environmental Health Sciences. (2023).
  • International Journal of Advanced Research. (2025, February 9).
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • Fisher Scientific. (2025, December 22).
  • Physikalisch-Technische Bundesanstalt.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Thermo Fisher Scientific. (2025, September 18).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3-Bromopropylamine hydrobromide.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Bromopropylamine hydrobromide.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • PubChem. 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide.
  • University of Texas at Austin Environmental Health and Safety. Hazardous Waste Reduction.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide
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3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide

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